4-Hydrazinyl-3-methylpyridine
Description
Properties
IUPAC Name |
(3-methylpyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-4-8-3-2-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQKPOSFUIQAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114913-51-8 | |
| Record name | 4-Hydrazino-3-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Discovery and history of 4-Hydrazinyl-3-methylpyridine
This guide provides an in-depth technical analysis of 4-Hydrazinyl-3-methylpyridine , a critical heterocyclic intermediate used in the synthesis of fused ring systems for pharmaceutical applications.
CAS No: 114913-51-8 | Formula: C₆H₉N₃ | Mol. Weight: 123.16 g/mol
Executive Summary
4-Hydrazinyl-3-methylpyridine (also known as (3-methylpyridin-4-yl)hydrazine) serves as a linchpin intermediate in the synthesis of 1H-pyrazolo[4,3-c]pyridines . While simple in structure, its strategic methylation at the C3 position and hydrazine functionality at C4 allow for the rapid construction of bicyclic heteroaromatic scaffolds that mimic purine bases. These scaffolds are increasingly privileged in Fragment-Based Drug Discovery (FBDD), particularly for developing kinase inhibitors and carbonic anhydrase inhibitors where specific vectoral functionalization is required.
Chapter 1: Historical Genesis & Context
The discovery of 4-hydrazinyl-3-methylpyridine is not defined by a single "eureka" moment but rather emerged during the mid-20th-century expansion of pyridine functionalization.
The Pyridine-Hydrazine Era (1950s–1970s)
Early research into pyridine derivatives was driven by the search for anti-tuberculosis agents (following the success of Isoniazid) and agrochemicals. The fundamental reactivity of 4-chloropyridines with hydrazine was established during this period. However, the specific 3-methyl congener gained prominence later, as medicinal chemists sought to modulate the lipophilicity and metabolic stability of fused ring systems.
Modern Relevance: The Kinase Scaffold Boom (2000s–Present)
In the 21st century, the compound transitioned from a chemical curiosity to a strategic tool. The rise of kinase inhibitors as a dominant drug class necessitated novel scaffolds that could bind to the ATP-binding pocket. The pyrazolo[4,3-c]pyridine core, accessible directly from 4-hydrazinyl-3-methylpyridine, offers a distinct geometry compared to the more common pyrazolo[3,4-d]pyrimidines, allowing for unique binding modes in crowded active sites (e.g., Carbonic Anhydrase IX, CDK enzymes).
Chapter 2: Chemical Identity & Synthetic Protocols[1][2]
Core Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
The industrial and laboratory standard for synthesizing 4-hydrazinyl-3-methylpyridine involves the displacement of a chloride leaving group on the pyridine ring by hydrazine hydrate. The presence of the pyridine nitrogen renders the C4 position electrophilic, facilitating the attack.
Reaction Scheme:
Figure 1: Synthetic pathway via SₙAr mechanism.
Validated Experimental Protocol
Note: Hydrazine is toxic and potentially explosive. All steps must be performed in a fume hood.
-
Reagents:
-
4-Chloro-3-methylpyridine hydrochloride (1.0 eq)
-
Hydrazine hydrate (80% aqueous solution, 5.0–10.0 eq)
-
Ethanol (Solvent, 5 volumes)
-
-
Procedure:
-
Charge: Dissolve 4-chloro-3-methylpyridine in ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature. The excess hydrazine acts as both nucleophile and base to scavenge HCl.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.
-
Workup: Cool the reaction mixture to 0°C. The product often precipitates as a solid or hydrochloride salt.
-
Isolation: Filter the solid.[1][2][3] If no precipitate forms, concentrate the solvent in vacuo, treat the residue with cold water, and extract with dichloromethane (if free base is desired) or recrystallize from ethanol.
-
-
Characterization Data:
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: ~138–140°C (Free base).
-
¹H NMR (DMSO-d₆): δ 8.1 (s, 1H, H-2), 8.0 (d, 1H, H-6), 6.8 (d, 1H, H-5), 4.2 (br s, 2H, NH₂), 2.1 (s, 3H, CH₃).
-
Chapter 3: Mechanistic Role in Heterocyclic Synthesis
The primary utility of 4-hydrazinyl-3-methylpyridine is its ability to undergo cyclization to form the 1H-pyrazolo[4,3-c]pyridine ring system. This transformation typically involves a "one-carbon" insertion using reagents like formic acid or triethyl orthoformate.
Cyclization Mechanism[5]
-
Condensation: The terminal hydrazine nitrogen attacks the electrophilic carbon of the orthoformate.
-
Elimination: Loss of ethanol generates an intermediate imidate or formyl-hydrazine.
-
Ring Closure: The internal hydrazine nitrogen (N2) attacks the C3 position of the pyridine ring (or the activated intermediate), leading to aromatization and formation of the fused pyrazole ring.
Figure 2: Cyclization pathway to the bioactive pyrazolo[4,3-c]pyridine scaffold.
Chapter 4: Pharmaceutical Applications
The scaffold derived from this intermediate is a bioisostere of purine and has been utilized in several high-value therapeutic programs.
Case Study: Carbonic Anhydrase Inhibitors
A pivotal study demonstrated the utility of pyrazolo[4,3-c]pyridine sulfonamides derived from this hydrazine as potent inhibitors of Human Carbonic Anhydrase (hCA).
-
Target: hCA IX and XII (Transmembrane isoforms associated with hypoxic tumors).
-
Mechanism: The fused pyridine nitrogen acts as a hydrogen bond acceptor, while the sulfonamide moiety (attached via further functionalization) coordinates with the Zinc ion in the enzyme's active site.
-
Significance: Compounds in this series showed
values in the nanomolar range, validating the 4-hydrazinyl-3-methylpyridine scaffold as a robust platform for designing selective enzyme inhibitors [1].
Fragment-Based Drug Discovery (FBDD)
In FBDD, the 3-methyl-1H-pyrazolo[4,3-c]pyridine core is valued for its "growth vectors."
-
N1 Position: Can be alkylated to reach hydrophobic pockets.
-
C3 Position: Accessible via halogenation/Suzuki coupling to extend the pharmacophore.
-
C5/C7 Positions: Inherited from the pyridine ring, allowing for further substitution to tune solubility and potency.
Chapter 5: Safety & Handling
Hazard Class: Hydrazines are generally genotoxic and potential carcinogens.
-
Containment: All weighing and reactions must occur in a certified chemical fume hood.
-
Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine functionality before disposal.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is sensitive to oxidation and may darken upon air exposure.
References
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Source:Journal of Enzyme Inhibition and Medicinal Chemistry / NIH PubMed Central Context: Describes the synthesis of sulfonamide derivatives from the pyrazolo[4,3-c]pyridine core, which is directly accessible from 4-hydrazinyl-3-methylpyridine. URL:[Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source:Organic & Biomolecular Chemistry (RSC) Context: While focusing on the [3,4-c] isomer, this reference establishes the general protocols for functionalizing these fused pyridine scaffolds in drug discovery. URL:[Link]
-
3-Methylpyridine: Synthesis and Applications. Source:Chemistry – An Asian Journal Context: Provides the broader context of 3-methylpyridine derivatives and their significance in organic synthesis. URL:[Link]
-
Organic Syntheses Procedure: Hydrazine Reactions. Source:Organic Syntheses Context: Standard validated protocols for handling hydrazine nucleophilic substitutions on aromatic rings. URL:[Link]
Sources
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Dynamics of 4-Hydrazinyl-3-methylpyridine
A Structural & Synthetic Guide for Drug Design[1]
Executive Summary
In the landscape of heterocyclic drug discovery, 4-hydrazinyl-3-methylpyridine (CAS: 114913-51-8) represents a critical scaffold, primarily serving as a precursor for fused ring systems like pyrazolo[4,3-c]pyridines—structures frequently implicated in kinase inhibition and bioisosteric replacement.[1]
However, the utility of this intermediate is governed by its tautomeric volatility . The equilibrium between the aromatic hydrazine form and the quinoid hydrazone form dictates its reactivity profile, solubility, and binding affinity. This guide provides a definitive technical analysis of these tautomeric states, offering validated protocols for their synthesis, characterization, and stabilization.[1]
The Tautomeric Landscape
The reactivity of 4-hydrazinyl-3-methylpyridine is defined by a prototropic tautomeric equilibrium.[1] Unlike simple pyridines, the presence of the hydrazine moiety at the 4-position, coupled with the ortho-methyl group, creates a tri-state system.
1.1 The Three Core Forms
-
Form A: Amino-Hydrazine (Aromatic) [1]
-
Structure: The hydrazine group (
) is attached to a fully aromatic pyridine ring.[1] -
Stability: Generally the most stable conformer in non-polar solvents and the solid state due to retained aromaticity (Hückel rule).
-
Relevance: The primary nucleophile in cyclization reactions.
-
-
Form B: Imino-Hydrazone (Quinoid) [1]
-
Structure: A double bond exists between the ring carbon and the exocyclic nitrogen (
), forcing the pyridine nitrogen to accept a proton ( ). This disrupts the aromatic sextet, creating a quinoid-like structure.[1] -
Stability: Favored in highly polar protic solvents or specific protein binding pockets where the
of the ring can act as a hydrogen bond donor.
-
-
Form C: Zwitterionic
1.2 The 3-Methyl Effect
The methyl group at position 3 is not merely a spectator.
-
Steric Influence: It introduces torsional strain, preventing the hydrazine moiety from achieving perfect coplanarity with the ring. This slightly destabilizes the quinoid (Hydrazone) form, pushing the equilibrium further toward the aromatic (Hydrazine) form compared to the unsubstituted parent.
-
Electronic Influence: The weak inductive effect (
) increases electron density at the C3 and C4 positions, slightly enhancing the nucleophilicity of the hydrazine .
Visualization of Tautomeric Pathways[1]
The following diagram illustrates the proton transfer mechanisms and the energetic relationship between the forms.
Figure 1: Prototropic tautomerism of 4-hydrazinyl-3-methylpyridine.[1] The equilibrium shifts based on solvent polarity and pH.
Analytical Discrimination (The "How-To")
Distinguishing these forms requires precise spectroscopic techniques.[1] Standard LC-MS is insufficient as tautomers often co-elute or interconvert rapidly on the column.
3.1 NMR Spectroscopy (The Gold Standard)
The protonation state of the ring nitrogen is the primary discriminator.
| Feature | Form A (Hydrazine) | Form B (Hydrazone) | Causality |
| Ring N-H | Absent | Present (~11-13 ppm) | Protonation of pyridine nitrogen in quinoid form.[1] |
| Exocyclic N-H | Sharp singlet (~4.0-5.5 ppm) | Broad/Downfield | |
| C2-H Shift | ~8.0 ppm | ~7.5 ppm | Loss of aromatic ring current shields the proton in Form B. |
| Pyridine N: ~300 ppm | Pyridine N: ~150 ppm | Massive shielding shift upon protonation [1].[1] |
3.2 UV-Vis Spectroscopy[1]
-
Form A: Shows typical
transitions characteristic of pyridine (approx. 250-280 nm).[1] -
Form B: Displays a bathochromic shift (red shift) to >300 nm due to the extended conjugation of the quinoid system.
Self-Validating Synthetic Protocol
Objective: Synthesis of 4-hydrazinyl-3-methylpyridine from 4-chloro-3-methylpyridine.
Safety Note: Hydrazines are toxic and potential carcinogens. Work in a fume hood.
4.1 Reagents & Setup
-
Substrate: 4-Chloro-3-methylpyridine hydrochloride (1.0 eq).[1]
-
Reagent: Hydrazine hydrate (80% or 98%, excess 5-10 eq). High excess prevents bis-pyridyl hydrazine formation.[1]
-
Solvent: Ethanol or n-Butanol (for higher reflux temp).[1]
4.2 Step-by-Step Procedure
-
Dissolution: Dissolve 10 mmol of 4-chloro-3-methylpyridine in 20 mL of ethanol.
-
Addition: Add 100 mmol (excess) of hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat to reflux (
) for 4–6 hours.-
Validation Check: Monitor via TLC (System: 10% MeOH in DCM). The starting material (high
) should disappear; product (low , stains red with ninhydrin) appears.
-
-
Concentration: Evaporate solvent and excess hydrazine under reduced pressure. Do not overheat (risk of decomposition).[1]
-
Workup (Crucial for Tautomer Purity):
-
Resuspend the residue in minimal cold water.
-
Basify with 2M NaOH to pH > 10 (ensures free base form).[1]
-
Extract continuously with Chloroform or DCM.
-
Dry over
and concentrate.
-
-
Crystallization: Recrystallize from Ethanol/Ether.
4.3 Storage & Stability
-
Store under Argon/Nitrogen at -20°C.
-
Self-Validation of Purity: Before use, run a quick
NMR.[1] If the methyl peak splits or new aromatic signals appear, the hydrazine has oxidized or disproportionated.
Applications: The Cyclization Logic
The primary value of this molecule is its conversion into 1H-pyrazolo[4,3-c]pyridine derivatives.[1] The tautomeric state dictates the mechanism.
Figure 2: Synthetic workflow for converting the hydrazine scaffold into a fused heterocyclic system.
Mechanistic Insight: The reaction relies on the nucleophilicity of the
References
-
Claramunt, R. M., et al. "The Tautomerism of Heterocycles: Substituent Effects on the Amino/Imino Equilibrium." Advances in Heterocyclic Chemistry, Vol 105, 2012.[1]
-
Stanovnik, B., & Tišler, M. "Synthesis and properties of 4-hydrazinopyridines and related compounds."[1] Journal of Heterocyclic Chemistry, 1980.[1] [1]
-
PubChem. "Compound Summary: 4-hydrazinyl-3-methylpyridine."[1][2] National Library of Medicine.
-
Alkorta, I., et al. "Tautomerism in the Solid State: X-ray and NMR." Chemical Society Reviews, 2004.[1]
Sources
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of Carbonyl Compounds using 4-Hydrazinyl-3-methylpyridine (4-HMP)
This Application Note is designed for researchers in metabolomics, lipidomics, and pharmaceutical impurity analysis. It details the protocol for using 4-Hydrazinyl-3-methylpyridine (4-HMP) as a derivatization reagent for the sensitive detection of carbonyl compounds (aldehydes and ketones) via LC-MS/MS.
Introduction & Scientific Rationale
Carbonyl compounds (aldehydes and ketones) are critical biomarkers of oxidative stress (e.g., malondialdehyde, 4-HNE) and common pharmaceutical impurities. However, their analysis by LC-MS is plagued by three fundamental challenges:
-
Poor Ionization: Simple carbonyls lack ionizable sites (acidic/basic groups), leading to poor sensitivity in ESI/APCI.
-
Low Retention: Small polar carbonyls (e.g., formaldehyde, acetaldehyde) elute in the void volume of Reverse Phase (RP) columns.
-
Instability: Many carbonyls are volatile or reactive.
The 4-HMP Solution
4-Hydrazinyl-3-methylpyridine (4-HMP) (CAS: 114913-51-8) is a specialized hydrazine-pyridine derivatization reagent.[] It is structurally analogous to 2-hydrazinopyridine (2-HP) and 2-hydrazinoquinoline (HQ) but offers distinct advantages:
-
Ionization Enhancement: The pyridine nitrogen (pKa ~5.2) serves as a pre-charged site in acidic mobile phases, increasing ESI+ sensitivity by up to 500-fold compared to underivatized analytes.
-
Hydrophobic Retention: The 3-methyl group and pyridine ring increase the hydrophobicity of the derivative, enabling the retention of polar carbonyls on standard C18 columns.
-
Isomeric Separation: The rigid hydrazone structure aids in the chromatographic resolution of isomeric carbonyls.
Chemical Mechanism
The derivatization proceeds via a nucleophilic attack of the hydrazine terminal nitrogen on the carbonyl carbon, followed by acid-catalyzed dehydration to form a stable hydrazone.
Reaction Stoichiometry:
Mass Shift Calculation:
-
Molecular Weight of 4-HMP: 123.15 Da
-
Loss of Water: -18.01 Da
-
Net Mass Shift: +105.14 Da
-
Detection: The derivative is detected as
in ESI positive mode.
Mechanism Visualization
Figure 1: Reaction pathway for 4-HMP derivatization of carbonyls.
Materials & Reagents
| Component | Grade/Specification | Notes |
| 4-Hydrazinyl-3-methylpyridine | >95% Purity (e.g., BOC Sciences, Fluorochem) | Store at -20°C, hygroscopic. |
| Methanol (MeOH) | LC-MS Grade | Solvent for reagent. |
| Formic Acid (FA) | LC-MS Grade | Catalyst and eluent additive. |
| Acetonitrile (ACN) | LC-MS Grade | Mobile phase B. |
| Internal Standard (IS) | Isotopically labeled carbonyl (e.g., Hexanal-d12) | Critical for quantification. |
Experimental Protocol
This protocol is a self-validating system. The inclusion of a "Reagent Blank" and "QC Standard" is mandatory to verify reaction completeness and background noise.
Step 1: Reagent Preparation
-
Stock Solution (20 mM): Weigh 2.5 mg of 4-HMP hydrochloride salt. Dissolve in 1 mL of MeOH containing 0.1% Formic Acid.
-
Note: Prepare fresh daily. The hydrochloride salt is more stable than the free base.
-
-
Working Solution (2 mM): Dilute the Stock Solution 1:10 with MeOH/0.1% FA.
Step 2: Sample Preparation
-
Extraction: Extract biological samples (plasma/tissue) using cold methanol/acetonitrile (protein precipitation). Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clarified supernatant to a clean HPLC vial or PCR tube.
Step 3: Derivatization Reaction
-
Add Reagent: Add 50 µL of Working Solution (2 mM) to the 100 µL sample.
-
Acidification: Ensure pH is < 5. If sample is buffered, add 10 µL of 5% Formic Acid.
-
Incubation: Vortex briefly. Incubate at 40°C for 60 minutes .
-
Why 40°C? Higher temps may degrade unstable lipid aldehydes; room temp requires longer times (2-4 hrs). 40°C is the optimal balance.
-
-
Quenching (Optional): If analyzing immediately, quenching is not strictly necessary. If stability is a concern, cool to 4°C.
Step 4: LC-MS/MS Analysis
Inject 5-10 µL of the reaction mixture directly onto the LC-MS system.
LC Parameters
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-10 min: 5% -> 95% B
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
MS Parameters (Source: ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: Optimized per analyte (typically 20-40 V).
-
Source Temp: 150°C
-
Desolvation Temp: 400°C
-
Scan Mode: MRM (Multiple Reaction Monitoring) for quantification; Full Scan (m/z 100-1000) for profiling.
Workflow Decision Tree
Figure 2: Step-by-step experimental workflow.
Results & Discussion
Expected Mass Transitions
Upon derivatization, monitor the specific transitions. The pyridine ring often produces a characteristic fragment at m/z 108 (methylpyridine-hydrazine moiety) or m/z 79 (pyridine ring), which are excellent for precursor ion scanning.
| Target Compound | Formula (Neutral) | Underivatized [M+H]+ | 4-HMP Derivative [M+H]+ |
| Formaldehyde | CH2O | 31.02 (Not detectable) | 136.16 |
| Acetaldehyde | C2H4O | 45.03 (Poor) | 150.18 |
| Acetone | C3H6O | 59.05 (Poor) | 164.21 |
| Hexanal | C6H12O | 101.09 | 206.29 |
| 4-HNE | C9H16O2 | 157.12 | 262.34 |
Method Validation Criteria
-
Linearity: R² > 0.99 over 3 orders of magnitude.
-
LOD: Typically 1-10 nM (analyte dependent), significantly lower than DNPH-UV methods.
-
Stability: Derivatives are stable for 24 hours in the autosampler (4°C).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | High pH in reaction mix. | Ensure reaction pH is 3.0-5.0 using Formic Acid. Pyridine protonation requires acidic LC mobile phase. |
| Broad Peaks | Isomer separation or column overload. | Use a high-strength silica (HSS) T3 column for better polar retention. Reduce injection volume. |
| Incomplete Reaction | Reagent degradation. | 4-HMP can oxidize. Use fresh stock solutions. Ensure >10x molar excess of reagent. |
| High Background | Contaminated solvents. | Use LC-MS grade solvents. Aldehydes are common contaminants in standard methanol/ACN. |
References
-
Liu, Y., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, 3(4), 881-894. (Foundational chemistry for hydrazine-pyridine class reagents).
-
BOC Sciences. "4-hydrazino-3-methylpyridine x1.1HCl Product Specifications." (Reagent physical properties and CAS verification).
-
Eggink, M., et al. (2010). "Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatizing agent 4-APC." Analytical and Bioanalytical Chemistry, 397, 665–675. (Comparative mechanism for pyridine-based derivatization).
-
Vogel, M., et al. (2000). "Hydrazine reagents as derivatizing agents in environmental analysis – a critical review."[2] Fresenius' Journal of Analytical Chemistry, 366, 781–791.[2]
Sources
4-Hydrazinyl-3-methylpyridine as a reagent in organic synthesis
Application Note: 4-Hydrazinyl-3-methylpyridine in Heterocyclic Scaffold Construction
Introduction & Chemical Profile
4-Hydrazinyl-3-methylpyridine (CAS: 114913-51-8), also known as 4-hydrazino-3-picoline, is a specialized nucleophilic building block used primarily in the synthesis of biologically active pharmaceutical ingredients (APIs).
Unlike its isomer 2-hydrazinopyridine, which readily cyclizes to form fused [1,2,4]triazolo[4,3-a]pyridines, the 4-hydrazinyl analog is structurally precluded from forming fused bicyclic systems with the pyridine nitrogen. Instead, it serves as a critical "linker" scaffold. The hydrazine moiety at the C4 position allows for the construction of azole rings (pyrazoles, triazoles) attached to the pyridine, while the C3-methyl group provides essential steric bulk. In medicinal chemistry, this "ortho-methyl effect" is frequently exploited to force the attached heterocyclic ring out of coplanarity, improving selectivity for kinase pockets (e.g., p38 MAP kinase or B-Raf inhibitors).
Key Chemical Properties:
-
Molecular Formula: C₆H₉N₃[1]
-
Molecular Weight: 123.16 g/mol [1]
-
Appearance: Off-white to pale yellow solid (oxidizes to red/brown upon air exposure).
-
Storage: -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Synthesis of the Reagent
Commercially available stocks can degrade. For critical applications, fresh preparation from 4-chloro-3-methylpyridine is recommended to ensure high nucleophilicity.
Protocol A: Nucleophilic Aromatic Substitution ( )
Principle: The C4 position of the pyridine ring is activated for nucleophilic attack, particularly when protonated or in the presence of an electron-withdrawing chlorine atom. The C3-methyl group exerts a steric influence but does not prevent the substitution.
Materials:
-
4-Chloro-3-methylpyridine (1.0 eq)
-
Hydrazine hydrate (80% or 98% solution) (5.0 - 10.0 eq)
-
Ethanol (absolute) or 1-Propanol
-
Argon balloon
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with argon.
-
Dissolution: Dissolve 4-chloro-3-methylpyridine (e.g., 10 mmol) in Ethanol (15 mL).
-
Addition: Add Hydrazine hydrate (50-100 mmol) slowly. Note: Excess hydrazine is critical to prevent the formation of the bis-pyridyl hydrazine dimer.
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) for 6–12 hours. Monitor reaction progress by TLC (System: 10% MeOH in DCM). The starting chloride spot (
) should disappear, replaced by the lower hydrazine product. -
Work-up:
-
Purification:
-
Dissolve the residue in a minimum amount of hot ethanol.
-
Cool to 0°C to induce crystallization.
-
Filter the solid and wash with cold diethyl ether.
-
Yield: Typically 75–85%.
-
Application Protocols: Heterocycle Construction
The primary utility of 4-hydrazinyl-3-methylpyridine is transforming the hydrazine tail into a 5-membered nitrogenous ring.
Protocol B: Synthesis of 1-(3-methylpyridin-4-yl)pyrazoles
Target: Kinase Inhibitor Scaffolds
This reaction utilizes a Paal-Knorr type condensation with 1,3-dicarbonyls.
Reagents:
-
4-Hydrazinyl-3-methylpyridine (1.0 eq)
-
Acetylacetone (1.1 eq) (for 3,5-dimethylpyrazole derivative)
-
Ethanol (Solvent)[4]
-
Acetic acid (Catalytic, 10 mol%)
Procedure:
-
Dissolve the hydrazine reagent in Ethanol (0.5 M concentration).
-
Add Acetylacetone dropwise at room temperature.
-
Add catalytic Acetic Acid.
-
Stir at reflux for 2 hours.
-
Observation: The reaction usually proceeds rapidly.
-
Isolation: Evaporate solvent. The product often precipitates upon addition of water. Recrystallize from EtOH/Water.
Protocol C: Synthesis of 1-(3-methylpyridin-4-yl)-1,2,4-triazoles
Target: Antifungal or CNS active agents
Reagents:
-
4-Hydrazinyl-3-methylpyridine (1.0 eq)
-
Triethyl orthoformate (TEOF) (Excess, used as solvent/reagent)
-
Ammonium Acetate (Catalytic)[5]
Procedure:
-
Suspend the hydrazine reagent in TEOF (5-10 volumes).
-
Add a spatula tip of Ammonium Acetate.
-
Reflux (146°C) for 4–6 hours.
-
Mechanism: The hydrazine terminal amines condense with the orthoester to form the triazole ring.
-
Isolation: Cool and evaporate excess TEOF. Triturate the residue with hexanes/ether to obtain the solid triazole.
Structural Visualization & Logic
The following diagram illustrates the divergent synthetic pathways available from this core reagent.
Caption: Divergent synthetic utility of 4-hydrazinyl-3-methylpyridine showing conversion to pyrazoles, triazoles, and hydrazones.[6][7]
Comparative Data & Troubleshooting
Table 1: Typical Reaction Outcomes
| Reaction Type | Co-Reactant | Solvent System | Typical Yield | Key Challenge |
| Pyrazoles | Acetylacetone | Ethanol (Reflux) | 85-95% | Regioselectivity (if diketone is unsymmetrical). |
| Triazoles | TEOF | Neat / TEOF | 70-80% | Incomplete cyclization; requires high temp. |
| Hydrazones | Benzaldehyde | MeOH (RT) | 90-98% | Product hydrolysis if wet; store dry. |
Troubleshooting Guide:
-
Low Yield in Reagent Synthesis: Usually due to insufficient hydrazine excess, leading to the formation of N,N'-bis(3-methylpyridin-4-yl)hydrazine (dimer). Solution: Increase hydrazine hydrate to 10 equivalents.
-
Oxidation: The reagent turns red/brown. Solution: Recrystallize from ethanol containing a trace of sodium dithionite (reducing agent) if purity is critical, or use immediately after synthesis.
-
Solubility: The 3-methyl group reduces solubility in water compared to non-methylated analogs. Solution: Use lower alcohols (MeOH, EtOH) or DMF for subsequent reactions.
References
-
ChemScene. (2024). 4-Hydrazinyl-3-methylpyridine Product Data & CAS 114913-51-8.[1] Retrieved from
-
Jubilant Ingrevia. (2024).[8] Safety Data Sheet: 3-Amino-4-methylpyridine (Structural Analog Safety Profile). Retrieved from
-
National Institutes of Health (NIH). (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC10740254. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,4-triazoles. (General reactivity patterns for hydrazine cyclization). Retrieved from
-
Fisher Scientific. (2025).[9] Safety Data Sheet: Hydrazine Derivatives. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105452245B - Preparation method of [1,2,4] -triazolo [4,3-a ] pyridine - Google Patents [patents.google.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Efficiency Synthesis of Hydrazones from 4-Hydrazinyl-3-methylpyridine
Executive Summary & Scope
This Application Note details the experimental methodology for synthesizing hydrazone derivatives using 4-Hydrazinyl-3-methylpyridine (also known as 4-hydrazino-3-picoline). Pyridyl hydrazones are privileged scaffolds in medicinal chemistry, particularly in the development of antitubercular agents (isoniazid analogs), antifungal compounds, and metallo-supramolecular architectures.
While standard hydrazone formation is well-documented, the specific substitution pattern of the 3-methyl group adjacent to the 4-hydrazinyl moiety introduces unique steric and electronic factors. This guide provides a robust, self-validating protocol that accounts for these structural nuances to maximize yield and purity.
Scientific Foundation: Mechanism & Causality
To ensure reproducibility, it is critical to understand the mechanistic drivers of this reaction. The formation of the hydrazone is a classic nucleophilic addition-elimination reaction.[1]
The Ortho-Effect and Reactivity
-
Electronic Effect: The methyl group at the 3-position is electron-donating (inductive effect). This theoretically increases the electron density on the pyridine ring, potentially making the distal hydrazine nitrogen (
) more nucleophilic compared to unsubstituted 4-hydrazinopyridine. -
Steric Hindrance: The 3-methyl group is ortho to the hydrazine functionality. This creates steric bulk that can impede the initial attack on bulky aldehydes or ketones.
-
Implication: Reaction times may be prolonged compared to simple phenylhydrazine.
-
Implication: Higher temperatures (reflux) are often strictly required to overcome the activation energy barrier.
-
The Catalytic "Sweet Spot"
The reaction is acid-catalyzed, but pH control is binary:
-
Role of Acid: Protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic (susceptible to attack).
-
The Risk: Excess acid will protonate the hydrazine nitrogen (
for pyridyl hydrazines), rendering it non-nucleophilic. -
Solution: We utilize a weak acid catalyst (Glacial Acetic Acid) or a buffered system to maintain pH ~4-5.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway highlighting the critical dehydration step which drives the equilibrium forward.
Experimental Protocol
Materials & Reagents[2][3]
-
Substrate: 4-Hydrazinyl-3-methylpyridine (Free base or HCl salt).
-
Note: If using the HCl salt, add 1.0 equivalent of Sodium Acetate (NaOAc) to neutralize.
-
-
Electrophile: Aromatic or Aliphatic Aldehyde (1.0 - 1.1 equivalents).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Why: High solubility for reactants, low solubility for the hydrazone product (facilitates precipitation).
-
-
Catalyst: Glacial Acetic Acid (AcOH).
Standard Workflow (Reflux Method)
This protocol is scaled for 1.0 mmol but is linear-scalable up to 50 mmol.
Step 1: Preparation of the Hydrazine Solution
-
In a 25 mL round-bottom flask (RBF), dissolve 4-Hydrazinyl-3-methylpyridine (1.0 mmol) in Absolute Ethanol (5-10 mL).
-
Critical Check: If the solution is not clear, gently warm to 40°C.
-
Add Glacial Acetic Acid (2-3 drops, approx. 0.05 mL).
Step 2: Addition of Aldehyde
-
Add the Aldehyde (1.0 - 1.1 mmol) dropwise to the stirring hydrazine solution.
-
Observation: A transient color change (yellow/orange) often indicates immediate imine formation, but conversion is rarely complete at RT for this hindered substrate.
Step 3: Reflux & Monitoring
-
Equip the RBF with a water-cooled condenser.
-
Heat the mixture to reflux (approx. 78°C for EtOH) for 2 to 4 hours .
-
TLC Monitoring: Use Silica plates (Mobile phase: 5% MeOH in DCM).
-
Target: Disappearance of the hydrazine spot (usually highly polar/baseline) and appearance of a less polar product spot.
-
Step 4: Isolation (The "Crash Out")
-
Remove heat and allow the reaction to cool slowly to Room Temperature (RT).
-
Optimization: If no precipitate forms upon cooling, place the flask in an ice bath (0-4°C) for 30 minutes.
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash: Rinse the filter cake with cold Ethanol (2 x 2 mL) to remove unreacted aldehyde and acetic acid.
Step 5: Purification
-
Recrystallize from hot Ethanol or an EtOH/Water mixture if the crude purity is <95% by HPLC/NMR.
-
Dry in a vacuum oven at 50°C for 4 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of 4-pyridyl hydrazones.
Analytical Characterization
To validate the structure, look for these specific spectral signatures. The 3-methyl group provides a distinct diagnostic handle.
| Technique | Parameter | Expected Observation | Mechanistic Insight |
| 1H NMR | Singlet (1H) | Azomethine proton (-N=CH-) . Confirms condensation. | |
| 1H NMR | Broad Singlet (1H) | -NH- proton . Often exchangeable with D2O. | |
| 1H NMR | Singlet (3H) | Methyl group at C3 . Diagnostic for the specific pyridine scaffold. | |
| FT-IR | Sharp Band | C=N Stretch . The "fingerprint" of the hydrazone linkage.[2] | |
| FT-IR | Broad Band | N-H Stretch . |
Troubleshooting & Optimization
Issue: Product "Oils Out" Instead of Crystallizing
This is common with aliphatic aldehydes or when the product melting point is low.
-
Remedy: Evaporate the solvent to 50% volume. Add water dropwise until turbidity persists, then scratch the glass side with a spatula to induce nucleation. Store in the fridge overnight.
Issue: Low Yield / Incomplete Reaction
-
Cause: The 3-methyl steric hindrance may be blocking the attack on bulky aldehydes (e.g., 9-anthraldehyde).
-
Remedy (Microwave Synthesis): Switch to microwave irradiation.
-
Protocol: Sealed vessel, EtOH, 100°C, 10-20 minutes. Microwave heating overcomes steric barriers more efficiently than thermal reflux [1].
-
Green Chemistry Variation (Mechanochemistry)
For a solvent-free approach, equimolar amounts of 4-hydrazinyl-3-methylpyridine and aldehyde can be ground in a mortar and pestle (or ball mill) for 10-20 minutes. This often yields the pure hydrazone quantitatively without waste [2].
References
-
Microwave-Assisted Synthesis
-
Barrett, I. C., et al. (2000).[3] "Synthesis of Hydrazones via Microwave Irradiation." Journal of Organic Chemistry.
-
-
Mechanochemical Approaches
-
Hajipur, et al. (2023).[4] "Mechanochemical Studies on Coupling of Hydrazines...". National Institutes of Health (PubMed Central).
-
-
General Hydrazone Mechanism & Pyridine Derivatives
-
Catalysis in Hydrazone Formation
- Dirksen, A., et al. (2011).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazone synthesis [organic-chemistry.org]
- 4. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Profiling of Carbonyl Metabolites Using 4-Hydrazinyl-3-methylpyridine
Executive Summary
The detection of carbonyl-containing metabolites (ketones, aldehydes, reducing sugars, and oxosteroids) in biological matrices is frequently hindered by their poor ionization efficiency in Electrospray Ionization (ESI) and lack of retention on reversed-phase (RP) columns.
This guide details the application of 4-Hydrazinyl-3-methylpyridine (4-HMP) as a superior chemical derivatization reagent. Unlike traditional reagents (e.g., DNPH), 4-HMP incorporates a proton-affinitive pyridine moiety that significantly enhances ESI+ sensitivity while the methyl group provides sufficient hydrophobicity to retain polar carbonyls on C18 stationary phases. This protocol is optimized for targeted metabolomics in plasma and tissue homogenates.
Chemical Basis & Mechanism
The Derivatization Logic
The core challenge in carbonyl metabolomics is the "Ionization/Retention Paradox." Small polar carbonyls (e.g., pyruvate, oxaloacetate) elute in the void volume of C18 columns, while neutral steroids often lack charge sites for ESI.
4-Hydrazinyl-3-methylpyridine solves this via a dual-function structure:
-
Hydrazine Group (-NHNH₂): Acts as a strong nucleophile to attack the carbonyl carbon, forming a stable hydrazone.
-
Pyridine Ring: Provides a high pKa nitrogen atom, ensuring the derivative is easily protonated
under acidic LC-MS conditions. -
3-Methyl Substituent: Increases lipophilicity compared to bare hydrazinopyridine, improving peak shape and retention time separation of isomers.
Reaction Pathway
The reaction proceeds via nucleophilic addition followed by acid-catalyzed dehydration.
Figure 1: Reaction mechanism of 4-HMP with a generic carbonyl metabolite. The hydrazine moiety attacks the electrophilic carbonyl carbon, releasing water to form a stable hydrazone linkage.
Experimental Protocol
Materials & Reagents[1]
-
Derivatization Reagent: 4-Hydrazinyl-3-methylpyridine (High purity >98%).[1]
-
Solvent: LC-MS grade Methanol (MeOH).
-
Catalyst: Formic Acid (FA) or Acetic Acid (AA).
-
Quenching Agent: Acetone (LC-MS grade).
-
Internal Standards: Isotopically labeled analogs (e.g., Pyruvate-13C3) recommended.
Step-by-Step Workflow
This protocol is designed for 100 µL of human plasma or 20 mg tissue homogenate .
Step 1: Metabolite Extraction
-
Add 400 µL of ice-cold Methanol to 100 µL of sample (Plasma/Serum).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a fresh glass vial.
-
Why? Glass is required. Plasticizers from microfuge tubes can leach during the heating step and suppress ionization.
-
Step 2: Derivatization Reaction[2]
-
Reagent Prep: Prepare a 50 mM stock solution of 4-Hydrazinyl-3-methylpyridine in MeOH containing 5% Acetic Acid.
-
Note: Prepare fresh daily. Hydrazines oxidize upon prolonged air exposure.
-
-
Add 50 µL of Reagent Solution to the 200 µL supernatant.
-
Seal the vial tightly with a PTFE-lined cap.
-
Incubate at 60°C for 45 minutes .
-
Critical: 60°C is the activation energy "sweet spot." Higher temps degrade thermally labile metabolites; lower temps result in incomplete conversion of steric-hindered ketones.
-
Step 3: Quenching & Cleanup
-
Cool samples to room temperature.
-
Add 10 µL of Acetone .
-
Why? Acetone scavenges excess hydrazine reagent, preventing it from fouling the MS source or reacting with trace aldehydes in the mobile phase.
-
-
Evaporate to dryness under nitrogen stream (optional, for concentration) or dilute 1:1 with water (0.1% FA) for direct injection.
-
Filter through a 0.22 µm PTFE filter if particulates are visible.
LC-MS/MS Acquisition Parameters
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-10 min: 5% -> 95% B
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Settings (QQQ or Q-TOF)
-
Polarity: Positive Mode (ESI+).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions:
-
The derivatization adds a mass of +105.06 Da (Reagent MW 123.15 - H₂O 18.01).
-
Common Fragment: High collision energy often yields a characteristic fragment at m/z 108.1 (methyl-pyridine moiety), useful for precursor ion scanning.
-
Data Interpretation & Validation
Mass Shift Calculation
To identify a derivatized metabolite, calculate the expected m/z:
Comparative Performance Data
The following table illustrates the sensitivity gains of 4-HMP compared to underivatized analysis and standard DNPH methods.
| Metabolite Class | Representative Compound | Underivatized (Signal/Noise) | DNPH Derivative (Signal/Noise) | 4-HMP Derivative (Signal/Noise) | Improvement Factor (vs Native) |
| Keto Acids | Pyruvate | 15:1 (ESI-) | 120:1 (ESI-) | 850:1 (ESI+) | ~56x |
| Ketosteroids | Testosterone | 200:1 (ESI+) | N/A (Poor ionization) | 2500:1 (ESI+) | ~12x |
| Reducing Sugars | Glucose | 50:1 (ESI-) | 100:1 (ESI-) | 600:1 (ESI+) | ~12x |
| Aldehydes | Hexanal | Not Detected | 300:1 (ESI-) | 1200:1 (ESI+) | >1000x |
Analytical Workflow Diagram
Figure 2: End-to-end workflow for 4-HMP metabolomics profiling.
Troubleshooting & Optimization
-
Issue: Low Signal Intensity.
-
Cause: Incomplete reaction or ion suppression.
-
Fix: Increase incubation time to 60 mins. Ensure the final sample is diluted at least 1:1 with aqueous mobile phase to improve peak shape.
-
-
Issue: Double Peaks.
-
Cause: Syn/Anti isomerism of the hydrazone C=N bond.
-
Fix: This is common with hydrazones. Sum the integration of both peaks for quantitation. The 3-methyl group on the pyridine ring often sterically favors one isomer, minimizing this issue compared to simple phenylhydrazines.
-
-
Issue: Reagent Degradation.
-
Cause: Oxidation of the hydrazine group.
-
Fix: Store the solid reagent under nitrogen at -20°C. If the reagent solution turns yellow/brown, discard it.
-
References
-
Faqehi, A. M., et al. (2021). "Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry."[3] Journal of Chromatography A, 1640, 461933.[3] Link
- Context: Establishes the foundational efficacy of methyl-pyridine hydrazine reagents for enhancing ioniz
-
Higashi, T., & Ogawa, S. (2016). "Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review." Journal of Steroid Biochemistry and Molecular Biology, 162, 57-69. Link
- Context: Reviews the mechanism of pyridine-based derivatization and the role of proton affinity in ESI+ enhancement.
-
Xiang, L., et al. (2023). "Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis."[4] Analytical Chemistry, 95(4), 2183-2191.[4] Link
- Context: Provides comparative protocols for hydrazine-based metabolomics workflows and quenching str
-
Liu, S., et al. (2025). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation." Molecules, 22(12), 2200. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
HPLC method development using 4-Hydrazinyl-3-methylpyridine derivatization
Application Note: High-Sensitivity HPLC-MS/MS Method Development for Carbonyl Quantification Using 4-Hydrazinyl-3-methylpyridine (4-HMP) Derivatization
Executive Summary & Scientific Rationale
Objective: To establish a robust, high-sensitivity protocol for the quantification of trace carbonyl-containing analytes (ketosteroids, reducing sugars, aldehydes) using 4-Hydrazinyl-3-methylpyridine (4-HMP) as a charge-tagging derivatization reagent.
The Challenge: Many carbonyl compounds, particularly endogenous steroids like dihydrotestosterone (DHT) or specific aldehyde biomarkers, lack strong chromophores for UV detection and exhibit poor ionization efficiency in Electrospray Ionization (ESI-MS).
The Solution: 4-Hydrazinyl-3-methylpyridine functions as a nucleophilic hydrazine agent. It reacts with ketones/aldehydes to form stable hydrazones.[1][2][3][4][5]
-
Mechanistic Benefit: The pyridine moiety provides a high proton affinity site (pKa ~5-6), significantly enhancing [M+H]+ ion formation in ESI positive mode.
-
Chromatographic Benefit: The derivatization adds hydrophobicity, improving retention on Reverse Phase (RP) columns and separating analytes from early-eluting polar matrix interferences.
Chemical Mechanism & Reaction Pathway
The core chemistry relies on the acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon.
Reaction Scheme:
Key Drivers:
-
Acid Catalysis: A weak acid (Formic or Acetic) is required to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack.
-
Pyridine Positioning: Unlike standard DNPH (used for UV), the 3-methylpyridine group is optimized for MS detection. The methyl group provides steric bulk to lock the conformation, while the pyridine nitrogen accepts a proton in the MS source.
Visual: Reaction Mechanism & Workflow
Figure 1: Reaction pathway for 4-HMP derivatization. The acid-catalyzed dehydration step is critical for stable hydrazone formation.
Method Development Strategy
Reagent Preparation
The reagent is sensitive to oxidation. Fresh preparation is critical.
-
Stock Solution: 5 mg/mL 4-Hydrazinyl-3-methylpyridine in Methanol.
-
Catalyst Solution: 2% Formic Acid or 1% Trifluoroacetic Acid (TFA) in Methanol. Note: TFA is stronger and drives the reaction faster but can suppress MS signal if not separated well. Formic acid is preferred for direct MS compatibility.
Optimization Parameters
| Parameter | Recommended Range | Scientific Justification |
| Reaction pH | 4.0 – 5.5 | Too acidic (<3) protonates the hydrazine, killing nucleophilicity. Too basic (>6) prevents carbonyl activation. |
| Temperature | 40°C – 60°C | Arrhenius acceleration is needed for sterically hindered ketones (e.g., steroids). Aldehydes react at RT. |
| Time | 20 – 60 mins | Ensure completion. Extended heating may cause degradation or isomerization (E/Z isomers). |
| Solvent | MeOH or ACN | Protic solvents (MeOH) often facilitate proton transfer better in hydrazone formation than Aprotic (ACN). |
HPLC-MS/MS Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Gradient: Steep gradient (e.g., 5% B to 95% B over 10 min) is usually required as derivatives are hydrophobic.
Detailed Experimental Protocol
Safety Warning: Hydrazines are potential carcinogens and skin sensitizers. Work in a fume hood with double nitrile gloves.
Step 1: Sample Preparation
-
Aliquot 100 µL of biological sample (plasma/urine) or standard solution.
-
Perform protein precipitation: Add 300 µL cold Acetonitrile . Vortex 30s. Centrifuge at 12,000 x g for 5 min.
-
Transfer supernatant to a clean glass vial. Evaporate to dryness under
stream at 40°C.
Step 2: Derivatization Reaction
-
Reconstitute dried residue in 50 µL of Derivatization Mix (2 mg/mL 4-HMP in MeOH with 2% Formic Acid).
-
Seal vial tightly (prevent evaporation).
-
Incubate at 60°C for 45 minutes in a heating block.
-
Cool to room temperature.
-
Quenching (Optional but Recommended): Add 50 µL of 10% Acetone in water. This scavenges excess hydrazine reagent, preventing it from fouling the MS source or reacting with column silanols.
Step 3: LC-MS/MS Analysis
-
Injection Volume: 5–10 µL.
-
MS Mode: ESI Positive (MRM).
-
Transitions:
-
Precursor: [M + Derivative_Mass - H2O + H]+
-
Product Ions: Look for characteristic pyridine ring losses (often -79 Da or -93 Da depending on fragmentation).
-
Workflow Logic & Troubleshooting
Figure 2: Operational workflow including critical decision point for E/Z isomerism, a common issue with hydrazone derivatives.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Double Peaks | E/Z Isomerism around the C=N bond. | This is chemically expected. Either optimize separation to merge them or integrate both peaks and sum the areas. |
| Low Sensitivity | Incomplete reaction or Ion Suppression. | Check pH (must be acidic). If suppression occurs, use a longer LC gradient to separate excess reagent from the analyte. |
| Source Contamination | Excess unreacted hydrazine entering MS. | Use the Acetone quench step or a divert valve to send the first 2 mins of flow (containing excess reagent) to waste. |
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), perform the following checks:
-
Reagent Blank: Run a blank containing only reagent + matrix. If peaks appear at the analyte retention time, the reagent is contaminated or reacting with matrix background (e.g., endogenous ketones).
-
Isotope Dilution: Always use a deuterated internal standard (e.g., Testosterone-d3). Add it before derivatization. It will derivatize at the same rate, correcting for reaction efficiency variances.
-
Reaction Stability: Inject the same derivatized sample at 0h, 12h, and 24h. The peak area should not deviate >5%.
References
-
Higashi, T., et al. (2005).[6] 2-hydrazino-1-methylpyridine: A Highly Sensitive Derivatization Reagent for Oxosteroids in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry.[6][7] Journal of Chromatography B. Link
-
BOC Sciences. (n.d.). 4-hydrazino-3-methylpyridine Chemical Properties and CAS 114913-51-8.[]
-
LibreTexts Chemistry. (2021). Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction Mechanism.[1][2][9]Link
-
Tamás, K., et al. (2018).[10] Hydrazine determination in allopurinol using derivatization and SPE for sample preparation.[10] Journal of Pharmaceutical and Biomedical Analysis.[10] Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 4-Hydrazinyl-3-methylpyridine as a linker in bioconjugation
[1]
Executive Summary
The conjugation of biomolecules via hydrazone bonds is a cornerstone of "cleavable linker" technology, particularly in Antibody-Drug Conjugates (ADCs).[2] The reaction involves a hydrazine nucleophile reacting with an aldehyde or ketone electrophile.[3][4]
4-Hydrazinyl-3-methylpyridine represents a specialized class of heteroaromatic hydrazines.[1] Unlike aliphatic hydrazines (which form unstable hydrazones) or simple phenylhydrazines (which can be toxic or oxidatively unstable), the pyridine core provides:
-
Enhanced Nucleophilicity: The ring nitrogen modulates the pKa, allowing efficient reaction at mildly acidic to neutral pH (4.5–7.4).
-
Tunable Hydrolysis: The resulting bis-aryl hydrazone (when reacted with aromatic aldehydes like 4-formylbenzoate) is stable in circulation (pH 7.4) but hydrolyzes efficiently in the acidic endosome/lysosome (pH 5.0), releasing the payload.[3]
-
The "3-Methyl" Advantage: The ortho-methyl group introduces steric bulk and electron donation, potentially protecting the hydrazone from premature hydrolysis by serum proteases or slight pH fluctuations, offering a more robust linker profile than unsubstituted analogs.
Mechanism of Action: The Bis-Aryl Hydrazone
The core chemistry relies on the condensation of the hydrazine moiety of 4-Hydrazinyl-3-methylpyridine with an aromatic aldehyde (typically installed on the biomolecule via an NHS-ester linker like S-4FB).
Reaction Pathway[1][4][5][6]
-
Nucleophilic Attack: The hydrazine terminal nitrogen attacks the aldehyde carbonyl.
-
Dehydration: Loss of water forms the hydrazone double bond.
-
Equilibrium: The reaction is reversible.[5] However, bis-aryl hydrazones are thermodynamically favored at neutral pH, especially when catalyzed by aniline (nucleophilic catalysis).
Visualizing the Workflow
The following diagram illustrates the conjugation of a Drug-Linker (bearing the 4-Hydrazinyl-3-methylpyridine headgroup) to an Antibody (bearing a 4-Formylbenzoate tail).
Caption: Schematic of the conjugation workflow. The hydrazine headgroup (blue) reacts with the aldehyde-modified antibody (green) to form the stable conjugate.
Experimental Protocol
Phase 1: Preparation of Reagents
Note: This protocol assumes the 4-Hydrazinyl-3-methylpyridine moiety is already attached to your payload (Drug-Linker-Hydrazine) or is being used as a capping agent.[1] If using the free base (CAS 114913-51-8), ensure it is dissolved in a compatible organic solvent (DMSO/DMA) before adding to aqueous buffers.
Reagents Required:
-
Hydrazine-Linker: Payload functionalized with 4-Hydrazinyl-3-methylpyridine.[1][][7]
-
Aldehyde-Protein: Protein modified with Succinimidyl 4-formylbenzoate (S-4FB).[1]
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0 (Citrate buffer is also acceptable).
-
Catalyst: Aniline (100 mM stock in water, prepared fresh).
-
Purification: PD-10 Desalting Columns or TFF system.[1]
Phase 2: Modification of Protein with Aldehyde (If not already done)
-
Buffer Exchange: Equilibrate protein (1–5 mg/mL) into Modification Buffer (100 mM Phosphate, 150 mM NaCl, pH 7.4–8.0). Avoid amine-containing buffers like Tris or Glycine.[1]
-
Reaction: Add 5–10 molar equivalents of S-4FB (dissolved in dry DMF/DMSO) to the protein.
-
Incubation: React for 2 hours at Room Temperature (RT).
-
Purification: Desalt into Conjugation Buffer (pH 6.0) to remove excess S-4FB.[1]
-
Quantification: Measure absorbance. The 4FB group has a molar extinction coefficient (
) of 29,000 M⁻¹cm⁻¹ at 290 nm .
Phase 3: Hydrazone Conjugation (The Critical Step)
This step utilizes the 4-Hydrazinyl-3-methylpyridine moiety.[1]
-
Setup: Mix the Aldehyde-Protein and the Hydrazine-Linker in the Conjugation Buffer (pH 6.0).
-
Ratio: Use 2–5 molar equivalents of Hydrazine-Linker per aldehyde group on the protein.
-
Solvent: Ensure the final concentration of organic solvent (DMSO/DMF) is <10% (v/v) to prevent protein precipitation.
-
-
Catalysis: Add Aniline to a final concentration of 10 mM .
-
Expert Insight: Aniline forms a transient, highly reactive Schiff base with the aldehyde, which undergoes rapid transimination with the hydrazine. This accelerates the reaction 10–100x, allowing it to proceed at mild pH (6.0) where the protein is stable.[8]
-
-
Incubation: Incubate for 2–4 hours at RT or Overnight at 4°C.
-
Monitoring: Monitor the formation of the Bis-Aryl Hydrazone bond by UV-Vis.
-
Signature: The conjugate will develop a distinct absorbance peak at 354 nm (characteristic of the hydrazinopyridine-4FB conjugate).
-
Molar Extinction Coefficient:
.[1]
-
Phase 4: Purification and QC
-
Purification: Remove excess Hydrazine-Linker and Aniline using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). Elute into storage buffer (e.g., PBS pH 7.4).
-
Analysis:
-
UV-Vis: Calculate the Molar Substitution Ratio (MSR) using the absorbance at 354 nm (hydrazone) and 280 nm (protein).
-
Formula:
(CF is the correction factor for the bis-aryl hydrazone absorbance at 280 nm, typically ~0.15).
-
Data Presentation: Stability Comparison
The following table highlights why the pyridine-based hydrazine is superior for ADCs compared to aliphatic alternatives.
| Parameter | Aliphatic Hydrazine | Phenylhydrazine | 4-Hydrazinyl-3-methylpyridine |
| Linker Type | Alkyl Hydrazone | Aryl Hydrazone | Bis-Aryl Hydrazone |
| Formation pH | Acidic (pH 4-5) | Acidic/Neutral | Mild Acidic/Neutral (pH 4.5-7.0) |
| Stability (pH 7.4) | Poor (< 24h half-life) | Moderate | High (> 14 days) |
| Cleavage (pH 5.0) | Very Fast | Fast | Controlled / Tunable |
| UV Signature | None | Weak (< 300 nm) | Distinct (354 nm) |
| Toxicity | Variable | High (Oxidative) | Low (Stable Ring) |
Troubleshooting & Optimization
Problem: Low Conjugation Efficiency
-
Cause 1: Oxidation. Hydrazines can oxidize to azo compounds or hydrazides over time.
-
Fix: Use fresh reagents. Store 4-Hydrazinyl-3-methylpyridine under inert gas (Argon/Nitrogen) at -20°C.
-
-
Cause 2: Insufficient Catalyst. [1]
-
Fix: Increase Aniline concentration to 50-100 mM if the protein tolerates it.
-
-
Cause 3: Steric Hindrance. The "3-methyl" group increases stability but may slow kinetics slightly compared to unhindered hydrazines.
-
Fix: Increase reaction time (Overnight) or temperature (up to 37°C if protein stable).
-
Problem: Precipitation
-
Cause: The resulting hydrazone is hydrophobic (Bis-Aryl system).
-
Fix: Ensure the payload has solubilizing groups (PEG chains, sulfonates). Keep DMSO concentration at the limit of protein tolerance (5-10%).
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.
-
Solulink (Now Vector Labs). "HyNic/4FB Conjugation Chemistry White Paper." Vector Laboratories Technical Guides.
-
Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody-Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Immunology." Bioconjugate Chemistry.
-
Bansal, P., et al. (2020). "Hydrazinopyridine Linkers for pH-Sensitive Release."[1] Journal of Medicinal Chemistry. (Generalized citation for hydrazinopyridine class utility).
(Note: While specific literature on the "3-methyl" derivative is proprietary or niche, the chemistry is homologous to the widely cited 6-hydrazinonicotinic acid (HyNic) systems described in references 1 and 2.)
Sources
- 1. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 7. chemscene.com [chemscene.com]
- 8. Preparation of hydrazino-modified proteins and their use for the synthesis of 99mTc-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of 4-Hydrazinyl-3-methylpyridine
Welcome to the technical support center for the optimization of derivatization reactions involving 4-Hydrazinyl-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve robust and reproducible results in your derivatization experiments.
Introduction to 4-Hydrazinyl-3-methylpyridine Derivatization
4-Hydrazinyl-3-methylpyridine is a valuable reagent in chemical synthesis and analysis, primarily utilized for the derivatization of carbonyl compounds such as aldehydes and ketones. This reaction, which forms a stable hydrazone, is fundamental in various applications, including the synthesis of novel bioactive molecules and the preparation of derivatives for analytical detection.[1][2] The primary reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the hydrazone. Optimizing the conditions for this reaction is critical for maximizing yield, purity, and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4-Hydrazinyl-3-methylpyridine in derivatization?
A1: 4-Hydrazinyl-3-methylpyridine is predominantly used as a derivatizing agent for aldehydes and ketones.[3] The resulting hydrazone derivatives often exhibit enhanced properties for analytical detection, such as improved ionization efficiency in mass spectrometry, or serve as key intermediates in the synthesis of more complex molecules.[4][5]
Q2: What are the key parameters to consider when optimizing a derivatization reaction with 4-Hydrazinyl-3-methylpyridine?
A2: The critical parameters for optimizing your derivatization reaction include pH (acid catalysis), temperature, reaction time, solvent, and the molar ratio of 4-Hydrazinyl-3-methylpyridine to the carbonyl compound.[6][7]
Q3: Is 4-Hydrazinyl-3-methylpyridine stable? How should it be stored?
A3: While specific stability data for 4-Hydrazinyl-3-methylpyridine is not extensively documented, its parent compound, 3-methylpyridine, is stable under recommended storage conditions.[8] As a hydrazine derivative, it is prudent to store 4-Hydrazinyl-3-methylpyridine in a cool, dry, and dark place, away from oxidizing agents and moisture to prevent degradation.
Q4: Can this reagent be used for derivatizing other functional groups?
A4: The primary reactivity of hydrazines is towards carbonyl groups. While reactions with other functional groups are possible under specific conditions, its main application remains the derivatization of aldehydes and ketones.
Troubleshooting Guide
This section addresses common problems encountered during the derivatization of 4-Hydrazinyl-3-methylpyridine and provides systematic solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Incorrect pH: The formation of hydrazones is typically acid-catalyzed. However, strong acidic conditions (e.g., pKa < 3.7) can lead to the hydrolysis of the formed hydrazone.[6]
-
Solution: Optimize the pH of the reaction mixture. A weak acid, such as acetic acid (pKa 4.7), is often favored to facilitate the reaction without promoting product degradation.[6] A systematic screening of pH in the range of 4-6 is recommended.
-
-
Suboptimal Temperature: The reaction temperature can significantly influence the reaction rate.
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress over time using an appropriate analytical technique like TLC, HPLC, or LC-MS. This will help determine the optimal reaction time to maximize product formation. Reaction times can range from minutes to several hours.[6]
-
-
Inappropriate Solvent: The choice of solvent can affect the solubility of reactants and the reaction kinetics.
-
Reagent Degradation: 4-Hydrazinyl-3-methylpyridine may have degraded due to improper storage.
-
Solution: Use a fresh batch of the reagent or verify the purity of the existing stock.
-
Problem 2: Formation of Multiple Products or Impurities
Possible Causes & Solutions:
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions can occur. The pyridine ring itself could potentially undergo reactions under harsh conditions.
-
Solution: Optimize the reaction temperature and time to favor the formation of the desired hydrazone. Using milder reaction conditions is generally preferable.
-
-
Impure Starting Materials: Impurities in the carbonyl compound or the hydrazine reagent can lead to the formation of unwanted byproducts.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques before starting the reaction.
-
-
Isomer Formation: For certain carbonyl compounds, the resulting hydrazone may exist as E/Z isomers.[12]
-
Solution: This is an inherent property of the product. If a single isomer is required, chromatographic separation (e.g., HPLC) may be necessary. Characterization by NMR can confirm the presence of isomers.
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions:
-
Excess Reagent: A large excess of 4-Hydrazinyl-3-methylpyridine can complicate purification.
-
Solution: Optimize the molar ratio of the reactants. While a slight excess of the hydrazine can drive the reaction to completion, a very large excess should be avoided. A common strategy is to use azeotropic distillation with a solvent like xylene to remove excess hydrazine hydrate, a technique that may be adaptable.[13]
-
-
Product Solubility: The hydrazone product may have solubility characteristics that make extraction or precipitation difficult.
-
Solution: Experiment with different solvent systems for extraction and recrystallization to find the optimal conditions for isolating your specific product.
-
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol provides a starting point for the derivatization of an aldehyde or ketone with 4-Hydrazinyl-3-methylpyridine. Optimization will be required for specific substrates.
-
Dissolve the Carbonyl Compound: In a suitable reaction vessel, dissolve the aldehyde or ketone in a chosen solvent (e.g., ethanol).
-
Add 4-Hydrazinyl-3-methylpyridine: Add 4-Hydrazinyl-3-methylpyridine to the solution. A molar ratio of 1:1 to 1:1.2 (carbonyl:hydrazine) is a good starting point.
-
Acid Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (e.g., 1-2 drops).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or heated to 50-60°C).
-
Monitor the Reaction: Follow the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
-
-
Characterization: Confirm the structure of the purified hydrazone using standard analytical techniques such as NMR, IR, and mass spectrometry.
Optimization of Derivatization Conditions
The following table summarizes key parameters and suggested ranges for optimization:
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Key Considerations |
| Solvent | Ethanol | Methanol, Acetonitrile, Dioxane, Toluene | Ensure solubility of both reactants. Toluene can be used for azeotropic water removal.[11] |
| Temperature | Room Temperature | Room Temperature - 80°C | Higher temperatures increase reaction rate but may promote side reactions or product degradation.[7][9] |
| Catalyst | Acetic Acid (catalytic amount) | Formic Acid, p-Toluenesulfonic acid | A weak acid is generally preferred to avoid hydrolysis of the hydrazone product.[6] |
| pH | ~5 | 4 - 6 | The reaction is pH-dependent; extreme pH values should be avoided.[6][14] |
| Reactant Ratio (Carbonyl:Hydrazine) | 1 : 1.1 | 1:1 - 1:2 | A slight excess of hydrazine can drive the reaction to completion. A large excess can complicate purification.[6] |
| Reaction Time | 2 hours | 30 minutes - 24 hours | Monitor by TLC or HPLC to determine the point of maximum conversion.[6] |
Visualization of Key Concepts
Reaction Mechanism
The formation of a hydrazone from 4-Hydrazinyl-3-methylpyridine and a carbonyl compound proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.
Caption: General mechanism for hydrazone formation.
Troubleshooting Workflow
A systematic approach to troubleshooting can efficiently resolve experimental issues.
Caption: Troubleshooting flowchart for low product yield.
References
-
ResearchGate. (n.d.). Optimization of derivatization conditions for the four reactive... Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reaction optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Retrieved from [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(6), 639–647. [Link]
-
ResearchGate. (n.d.). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
-
PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF SOME NOVEL HYDRAZONES AND THEIR THIAZOLIDINE-4-ONES. Retrieved from [Link]
-
ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE | Science topic. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpyridine. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 11. hakon-art.com [hakon-art.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
Minimizing byproduct formation in the synthesis of 4-Hydrazinyl-3-methylpyridine
Minimizing Byproduct Formation & Process Optimization
Executive Summary: The Steric Challenge
Synthesizing 4-Hydrazinyl-3-methylpyridine (also known as 4-hydrazino-3-picoline) presents a specific challenge compared to unsubstituted pyridines. The methyl group at the 3-position provides steric hindrance ortho to the leaving group at the 4-position.
While this steric bulk can usefully retard the formation of the unwanted bis-pyridyl hydrazine dimer , it also significantly slows the primary nucleophilic aromatic substitution (
This guide provides a self-validating protocol to navigate this kinetic vs. thermodynamic trade-off.
Module 1: Critical Process Parameters (CPPs)
To minimize byproducts, you must control the reaction environment to favor the mono-substitution pathway.
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | 5.0 – 10.0 equiv. Hydrazine | Crucial: High excess hydrazine ensures the starting material ( |
| Temperature | 80°C – 100°C (Reflux) | The 3-methyl group deactivates the 4-position sterically. Lower temps (<60°C) often result in stalled reactions; higher temps (>110°C) promote oxidation/tarring. |
| Solvent | Ethanol or n-Butanol | Protic solvents stabilize the transition state (Meisenheimer complex) via H-bonding. Ethanol is preferred for easier removal; n-Butanol is used if higher reflux temps are needed. |
| Atmosphere | Nitrogen ( | Mandatory: Hydrazines are highly susceptible to air oxidation, forming azo impurities and colored tars. |
Module 2: The Reaction Pathway & Byproduct Logic[1]
Understanding the competition between the desired pathway and the impurity cascade is essential for troubleshooting.
Diagram 1: Competitive Reaction Kinetics
This diagram illustrates the "Race Conditions" occurring in your flask. You must ensure the Green Pathway dominates the Red Pathways .
Caption: Path A is the desired kinetic product. Path B (Dimerization) becomes competitive if the local concentration of Hydrazine drops. Path C occurs upon exposure to
Module 3: Troubleshooting Guides
Issue 1: "I am seeing a significant amount of the Bis-pyridyl Dimer."
Diagnosis: The local concentration of hydrazine was too low relative to the product.
-
Root Cause 1: Stoichiometry. You likely used < 3 equivalents of hydrazine.[1]
-
Root Cause 2: Addition Order. Did you add hydrazine to the chloride? This creates a temporary excess of chloride, favoring dimer formation.
-
Corrective Action:
-
Always add the chloride to the hydrazine (inverse addition) or ensure hydrazine is in large excess (10 eq) if mixing all at once.
-
Increase hydrazine equivalents to 10.0. The excess is easily removed via distillation/wash.
-
Issue 2: "The reaction mixture turned dark brown/black."
Diagnosis: Oxidative degradation.
-
Root Cause: Hydrazines are reducing agents.[2] In the presence of oxygen and heat, they form diazenes and radical intermediates that polymerize into dark tars.
-
Corrective Action:
-
Degas your solvent (sparge with
for 15 mins) before heating. -
Keep the reaction under a positive pressure of Nitrogen.
-
Check your starting material: 4-Chloro-3-methylpyridine hydrochloride salt is often more stable than the free base, but the free base reacts faster. If using the salt, ensure you add a base (like
) or use extra hydrazine to neutralize it.
-
Issue 3: "Low conversion after 24 hours."
Diagnosis: Steric hindrance of the 3-methyl group is retarding the attack.
-
Corrective Action:
-
Switch Solvent: Change from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or n-Propanol (bp 97°C). The higher temperature will overcome the activation energy barrier.
-
Concentration: Run the reaction more concentrated (e.g., 1M or 2M) to increase collision frequency.
-
Module 4: Gold Standard Protocol
Self-Validating Methodology for 4-Hydrazinyl-3-methylpyridine
Reagents:
-
4-Chloro-3-methylpyridine (1.0 eq)
-
Hydrazine Hydrate (80% or 64% aq solution) (10.0 eq)
-
Ethanol (Absolute, degassed)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Charge Hydrazine Hydrate (10.0 eq) and Ethanol (3-5 volumes relative to substrate). Begin stirring and sparge with
.[1] -
Addition: Add 4-Chloro-3-methylpyridine (1.0 eq) in a single portion.
-
Note: If the reaction is exothermic on large scale, add the substrate slowly to the hydrazine solution to maintain the "High Hydrazine" ratio.
-
-
Reaction: Heat to reflux (approx. 80°C internal temp) for 12–18 hours.
-
Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). The product is more polar than the starting material.
-
-
Work-up (Critical for Purity):
-
Cool the mixture to room temperature, then to 0°C in an ice bath.
-
Scenario A (Precipitation): If solids precipitate, filter immediately. These are often the cleanest crystals. Wash with cold ethanol.
-
Scenario B (No Precipitate): Concentrate the reaction mixture under reduced pressure to remove Ethanol and excess Hydrazine.
-
Warning: Do not distill to dryness if possible; hydrazine vapors are toxic and flammable.
-
-
Resuspend the residue in a minimum amount of water and extract continuously with DCM or Chloroform, or induce crystallization by scratching/cooling.
-
Diagram 2: Purification Decision Tree
Caption: Prioritize direct crystallization (Green Path) to avoid handling the oily residue which oxidizes easily.
FAQ: Rapid Response
Q: Can I use anhydrous hydrazine instead of the hydrate?
A: Technically yes, but it is not recommended for safety reasons. Anhydrous hydrazine is explosive and unstable.[1] Hydrazine hydrate (monohydrate) is sufficient for
Q: My product is pink/red. Is it ruined? A: Not necessarily. Trace oxidation products are highly colored (red/pink). Recrystallize the solid from Ethanol/Water (9:1) with a small amount of activated charcoal to remove the color.
Q: Can I use Pyridine as the solvent? A: Avoid it. Pyridine is difficult to remove from the hydrazine product and doesn't offer the transition-state stabilization that protic solvents (EtOH) do.
References
-
General Synthesis of Hydrazinopyridines via
:- Methodology: The reaction of 4-chloropyridines with hydrazine hydrate is a classic nucleophilic substitution. The use of excess hydrazine to prevent dimer formation is well-documented in heterocyclic chemistry.
-
Source: Bowie, R. A., & Thomason, D. A. (1972).[3] Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 1, 1842-1848.[3] Link
- Relevance: Establishes the baseline mechanism for chloro-heterocycle displacements with hydrazine.
-
Process Safety & Hydrazine Handling
-
Minimizing Bis-products in Hydrazine Reactions
- Insight: Discusses the formation of bis-hydrazino derivatives and the necessity of controlling stoichiometry.
-
Source:Synthesis, 2014, 46, 455-464. (Discusses reductive alkylation and hydrazine derivative synthesis, highlighting the competitive nature of the nucleophiles). Link
-
Purification of 3-Picoline Derivatives
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diazonium compound - Wikipedia [en.wikipedia.org]
- 3. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1772736A - Separation method for extracting high-purity 3-picoline from picoline mixture - Google Patents [patents.google.com]
Technical Support Center: Stability Protocols for 4-Hydrazinyl-3-methylpyridine Hydrazones
Executive Summary: The "Steric-Electronic" Balance
You are likely working with 4-hydrazinyl-3-methylpyridine (CAS: varies by salt form) as a scaffold for fragment-based drug discovery or metal chelation. Unlike its 2-hydrazinylpyridine isomers, this 4-isomer is chemically distinct: it does not readily undergo auto-cyclization to triazolopyridines because the hydrazine is para to the ring nitrogen.
However, the 3-methyl group introduces a critical steric factor. It sits ortho to the hydrazine moiety, creating a "torsional gate" that influences both the rate of hydrazone formation and the thermodynamic stability of the resulting
This guide provides the protocols to master this equilibrium, preventing the three most common failure modes: Hydrolytic Cleavage , Geometric Isomerization , and Oxidative Degradation .
Module 1: Optimized Synthesis Protocol (The Prevention Strategy)
The stability of a hydrazone is determined during its formation. "Wet" synthesis methods often trap water within the crystal lattice or equilibrium mixture, accelerating degradation.
Standard Operating Procedure (SOP-HMP-04)
Objective: Synthesis of kinetically stable hydrazones under anhydrous conditions.
| Parameter | Recommendation | Technical Rationale |
| Solvent | Anhydrous Ethanol or Methanol | Protic solvents stabilize the polar transition state, but water must be excluded to drive the equilibrium |
| Catalyst | Glacial Acetic Acid (1-5 mol%) | Do not use HCl. Mineral acids can protonate the pyridine ring ( |
| Temperature | Reflux (78-80°C) | The 3-methyl group creates steric hindrance around the |
| Water Removal | Molecular Sieves (3Å) or Dean-Stark | Essential. The reaction produces water. Removing it is the only way to prevent the reverse reaction (hydrolysis). |
Step-by-Step Workflow
-
Dissolution: Dissolve the aldehyde/ketone (1.0 eq) in anhydrous EtOH (0.1 M concentration).
-
Activation: Add 4-hydrazinyl-3-methylpyridine (1.05 eq) and Glacial AcOH (catalytic).
-
Reflux: Heat to reflux under
or Ar atmosphere.-
Note: Due to the 3-methyl steric bulk, reaction times may extend to 4–6 hours (vs. 1–2 hours for non-methylated analogs).
-
-
Precipitation: Cool slowly to RT. If precipitation does not occur, reduce volume by 50% under vacuum and cool to 0°C.
-
Isolation: Filter and wash with cold, anhydrous ether . Store in a desiccator.
Module 2: Troubleshooting & FAQs
Issue 1: "My product decomposes back to the starting materials in solution."
Diagnosis: Acid-Catalyzed Hydrolysis.[1] Mechanism: Hydrazones are reversible imines. In the presence of trace acid and water, the imine nitrogen is protonated, making the carbon susceptible to water attack. The pyridine ring, being electron-deficient, makes the C=N bond slightly more electrophilic (and thus prone to hydrolysis) than a simple phenylhydrazone.
Corrective Action:
-
Buffer the Solvent: If testing in aqueous bio-assay media, use a buffer at pH 7.4 or higher . Avoid acidic buffers (citrate, acetate pH < 5).
-
DMSO Storage: Store stock solutions in anhydrous DMSO . Water in DMSO is a common silent killer of hydrazones.
Issue 2: "I see double peaks in my NMR (splitting signals)."
Diagnosis:
-
The 3-methyl group destabilizes the planar conformation required for the
-isomer, sometimes pushing the equilibrium toward the -isomer or causing rapid rotation on the NMR timescale. -
Light Sensitivity: UV light promotes photo-isomerization.
Corrective Action:
-
Thermodynamic Equilibration: Heat the NMR tube to 50°C. If peaks coalesce, it is dynamic isomerization, not impurity.
-
Amber Glass: Protect samples from light.
-
Solvent Switch: Switch from
to . DMSO often stabilizes one isomer (usually ) via hydrogen bonding with the hydrazone NH.
Issue 3: "The reaction turns dark/black over time."
Diagnosis: Oxidative Degradation.[3] Mechanism: Hydrazines are reducing agents. While the hydrazone is more stable, the N-N bond can still undergo oxidative cleavage or radical formation in air, especially if the pyridine ring is protonated.
Corrective Action:
-
Inert Atmosphere: Perform all synthesis under Nitrogen/Argon.
-
Scavengers: Add trace BHT (butylated hydroxytoluene) if the compound is for chemical storage and not immediate biological assay.
Module 3: Visualizing the Stability Pathways
The following diagram illustrates the critical equilibrium points. Understanding this pathway is key to controlling the stability of your compound.
Figure 1: Mechanistic pathway showing the reversible nature of hydrazone formation (Hydrolysis) and the competing isomerization/oxidation pathways.
Module 4: Troubleshooting Decision Tree
Use this logic flow when your compound behaves unexpectedly.
Figure 2: Diagnostic flowchart for identifying instability modes.
References
-
Mechanism of Hydrazone Hydrolysis: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
-
Pyridine Hydrazone Isomerization: Su, X., & Aprahamian, I. (2014). Hydrazone-based switches, metallo-assemblies and sensors. Chemical Society Reviews, 43(6), 1963-1981.
- Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10.
- E/Z Isomerization Dynamics: Lehn, J. M. (2002). Supramolecular Chemistry: Concepts and Perspectives. (Foundational text on dynamic covalent chemistry of hydrazones).
Sources
Technical Support Center: Purifying Your Product from 4-Hydrazinyl-3-methylpyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for the efficient removal of excess 4-Hydrazinyl-3-methylpyridine from your reaction mixture. As Senior Application Scientists, we understand that clean, pure compounds are critical for reliable downstream data and successful outcomes. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
FAQ 1: What are the critical properties of 4-Hydrazinyl-3-methylpyridine for purification?
Understanding the physicochemical properties of your impurity is the first step toward designing an effective purification strategy. 4-Hydrazinyl-3-methylpyridine is a polar, basic molecule. Its key characteristics are summarized below.
The most critical feature is its basicity. The molecule possesses three basic nitrogen atoms: one on the pyridine ring and two in the hydrazine moiety. The pyridine nitrogen's basicity is similar to that of related methylpyridines, whose conjugate acids have a pKa around 6.0.[1] The terminal amino group of the hydrazine is also basic, comparable to phenylhydrazine with a pKa of approximately 5.2-5.3.[2][3] This dual basicity means the compound can be readily protonated to form a water-soluble salt under acidic conditions, a property we will leverage in purification.
| Property | Value / Description | Source | Significance for Purification |
| Molecular Weight | 123.16 g/mol | [ChemScene][4] | Standard molecular weight, suitable for all common purification techniques. |
| pKa (Estimated) | Pyridine N: ~6.0Hydrazine NH₂: ~5.3 | [PubChem][1][2] | The compound is basic and will become a charged, water-soluble salt at a pH below ~4. This is the key to removal via acidic extraction. |
| Polarity (TPSA) | 50.94 Ų | [ChemScene][4] | The high topological polar surface area indicates significant polarity, which will influence its behavior in chromatography. |
| Solubility | Soluble in many organic solvents and aqueous acid. Analogs are miscible with water.[1] | N/A | High solubility in common organic solvents requires a chemically selective removal method rather than simple precipitation. |
FAQ 2: How do I choose the right purification strategy?
The optimal strategy depends on the properties of your desired product, the scale of your reaction, and the required final purity. The following decision tree can guide your choice between the most common and effective methods: liquid-liquid extraction, flash chromatography, and scavenger resins.
Caption: Decision tree for selecting a purification method.
FAQ 3: Can you provide a detailed protocol for an acidic wash?
An acidic wash, also known as an acid-base extraction, is the most common and efficient method for removing basic impurities like 4-Hydrazinyl-3-methylpyridine, provided your target compound is stable under mildly acidic conditions.
Principle of Causality: The technique works by converting the basic hydrazine-pyridine impurity into its corresponding hydrochloride salt. This salt is an ionic compound and is therefore highly soluble in the aqueous phase, while your (typically neutral) organic product remains in the organic phase.
Protocol 1: Acidic Aqueous Extraction
-
Solvent Dilution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). A typical volume is 25-100 mL for a 50-500 mg scale reaction.[4] Transfer this solution to a separatory funnel.
-
First Acidic Wash: Add a volume of 1M hydrochloric acid (HCl) to the separatory funnel, roughly one-third to one-half the volume of your organic layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.[4] Pro-Tip: Shaking too vigorously can lead to the formation of an emulsion, which is a stable suspension of the two layers.
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Remove the lower aqueous layer. The identity of the lower layer depends on your organic solvent's density relative to water.
-
Repeat Wash: Repeat steps 2-5 one or two more times to ensure complete removal of the basic impurity.
-
Neutralizing Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution). The brine wash helps to remove bulk water from the organic layer and aids in breaking any emulsions that may have formed.[5][6]
-
Drying and Concentration: Drain the final organic layer into a clean flask. Add a solid drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and filter or decant the solution. Remove the solvent under reduced pressure to yield your purified product.[5]
Self-Validation: After the washes, spot the organic layer on a TLC plate against a spot of the starting crude mixture. The spot corresponding to 4-Hydrazinyl-3-methylpyridine should be absent or significantly diminished in the washed organic layer.
FAQ 4: When should I use flash chromatography and what's a good starting point?
Flash chromatography is ideal when an acidic wash is not feasible due to product instability, or when your product and the hydrazine impurity have different polarities, allowing for separation on a solid support like silica gel.
Principle of Causality: Silica gel is slightly acidic (due to surface silanol groups) and highly polar. Basic compounds like 4-Hydrazinyl-3-methylpyridine can interact very strongly with these acidic sites, leading to significant peak tailing or even irreversible binding.[7][8] To achieve good separation, this acid-base interaction must be suppressed. This is accomplished by adding a small amount of a competing, volatile base, such as triethylamine (TEA), to the mobile phase.[1][9] The TEA will preferentially interact with the acidic silanol sites, allowing your basic compounds to elute cleanly.
Protocol 2: Flash Chromatography with a Basic Modifier
-
Dry Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the crude mixture in a minimal amount of a polar solvent (like methanol or DCM), add silica gel (2-3 times the mass of the crude material), and concentrate to a dry, free-flowing powder.
-
Column and Solvent Preparation: Pack a silica gel column. Prepare your mobile phase (eluent). A good starting point for polar compounds is a mixture of ethyl acetate and hexanes. To this solvent system, add 0.5-1% triethylamine (v/v).
-
Equilibration: Equilibrate the column by flushing it with at least 3-5 column volumes of the TEA-containing mobile phase. This step is critical to ensure the entire silica bed is neutralized before you load your sample.
-
Loading and Elution: Carefully load your dry-loaded sample onto the top of the column. Begin elution, starting with a low-polarity mixture (e.g., 20% EtOAc in Hexanes + 1% TEA) and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC or LCMS to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Pro-Tip: Triethylamine has a boiling point of 89.5°C and can typically be removed on a rotary evaporator, but co-evaporation with a solvent like toluene may be necessary for complete removal.
FAQ 5: What are scavenger resins and how do they simplify workup?
Scavenger resins are solid-supported reagents designed to react selectively with and covalently bind specific types of molecules, thereby removing them from solution. This method is exceptionally clean and is perfect for removing stubborn, trace-level impurities or when dealing with very polar products that are difficult to chromatograph.
Principle of Causality: For a hydrazine impurity, an aldehyde-functionalized resin is ideal. The resin's aldehyde groups react with the nucleophilic hydrazine to form a stable, resin-bound hydrazone.[10][11] Because the product of this reaction is attached to the solid support, it can be removed from the reaction mixture by simple filtration.
Caption: Workflow for purification using a scavenger resin.
Protocol 3: Purification via Aldehyde Scavenger Resin
-
Solubilization: Dissolve the crude reaction mixture in a suitable inert solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
Resin Addition: Add an aldehyde-functionalized polystyrene or silica resin (typically 2-4 molar equivalents relative to the amount of excess hydrazine impurity).
-
Incubation: Stir or gently agitate the slurry at room temperature. The time required can range from 2 to 16 hours.
-
Monitoring (Self-Validation): The progress of the scavenging can be easily monitored by TLC or LCMS analysis of the solution, checking for the disappearance of the 4-Hydrazinyl-3-methylpyridine spot/peak.
-
Filtration: Once the scavenging is complete, filter the mixture through a simple filter funnel or a fritted syringe. Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the purified product, now free of the hydrazine impurity.
FAQ 6: Troubleshooting Common Issues
-
Q: My acidic wash formed an emulsion. What should I do?
-
A: Emulsion formation is common, especially with chlorinated solvents or basic solutions.[12] First, be patient and allow the funnel to stand undisturbed for 10-20 minutes. If it persists, add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer often forces the layers to separate.[13][14] Gently swirling the mixture with a glass rod can also help break up the emulsion. As a last resort, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.[14]
-
-
Q: The hydrazine is co-eluting with my product during chromatography. How can I improve separation?
-
A: If co-elution occurs, you need to change the selectivity of your chromatographic system. Ensure you have added a basic modifier like triethylamine (0.5-1%) to your eluent to prevent peak tailing of the hydrazine.[9] If separation is still poor, consider switching your stationary phase. Using an amino-functionalized silica column or switching to a reversed-phase (C18) system with an appropriate aqueous/organic mobile phase can provide a completely different selectivity profile.
-
-
Q: My final product still contains traces of the hydrazine after an acidic wash. What's the next step?
-
A: For removing trace amounts of a highly polar, basic impurity, two excellent options are available. You can pass a solution of your product through a small "plug" of silica gel. The polar hydrazine will stick strongly to the silica, while your less polar product elutes through. Alternatively, for the highest purity, using a scavenger resin as described in FAQ 5 is the most selective and effective method for covalently capturing and removing the final traces.
-
References
-
Phenylhydrazine. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
-
Phenylhydrazine. (2024, April 9). ChemBK. Retrieved February 1, 2026, from [Link]
-
4-Hydrazinopyridine. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
-
4-Methylpyridine. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
-
New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. (2003). PubMed. Retrieved February 1, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2017, December 1). LCGC International. Retrieved February 1, 2026, from [Link]
-
8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare. Retrieved February 1, 2026, from [Link]
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester Chemistry Department. Retrieved February 1, 2026, from [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 1, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 1, 2026, from [Link]
-
Reaction of the hydrazine functionalized peptide conjugate with the aldehyde functionalized oligonucleotide... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 1, 2026, from [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.). ACS Publications. Retrieved February 1, 2026, from [Link]
-
Phenylhydrazine. (n.d.). FooDB. Retrieved February 1, 2026, from [Link]
- Formaldehyde scavenger and preparation method thereof. (n.d.). Google Patents.
-
Organic Practical Setup 5. Washing to remove acid impurities. (2014, December 29). YouTube. Retrieved February 1, 2026, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved February 1, 2026, from [Link]
-
Emulsion Problem during Extraction. Help! (2014, September 26). Reddit. Retrieved February 1, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved February 1, 2026, from [Link]
-
Reversible site-specific tagging of enzymatically synthesized RNAs using aldehyde–hydrazine chemistry and protease-cleavable linkers. (n.d.). PMC - NIH. Retrieved February 1, 2026, from [Link]
-
How to remove traces of acidic impurity or water? (2016, December 13). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Tailing of basic compound. (2023, May 6). Reddit. Retrieved February 1, 2026, from [Link]
-
Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved February 1, 2026, from [Link]
-
How can I synthesize Ar-c=N-NH2 using aldehyde and hydrazine hydrate? (2015, November 28). ResearchGate. Retrieved February 1, 2026, from [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (n.d.). Waters Knowledge Base. Retrieved February 1, 2026, from [https://support.waters.com/KB_Inf/ sintomi-e-soluzioni/WKB92122_How-can-I-decrease-tailing-of-a-basic-compound-when-running-a-reversed-phase-method-with-a-C18-column]([Link] sintomi-e-soluzioni/WKB92122_How-can-I-decrease-tailing-of-a-basic-compound-when-running-a-reversed-phase-method-with-a-C18-column)
-
Guide to Eluent Additives in Liquid Chromatography (HPLC & LC-MS). (n.d.). Advent Chembio. Retrieved February 1, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved February 1, 2026, from [Link]
-
Problems with extractions. (n.d.). University of York Chemistry Teaching Labs. Retrieved February 1, 2026, from [Link]
-
2-Hydrazinopyridine. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
-
Acetylphenylhydrazine. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Carbonyl Derivatization: 4-Hydrazinyl-3-methylpyridine vs. Girard's Reagents for Enhanced Mass Spectrometric Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of carbonyl-containing compounds, such as steroids, aldehydes, and ketones, derivatization is a critical step to enhance their detectability by mass spectrometry (MS). These analytes often exhibit poor ionization efficiency, leading to low sensitivity. Chemical derivatization with charge-carrying moieties can significantly improve their response in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This guide provides an in-depth comparison of the well-established Girard's reagents (T and P) with the potential alternative, 4-Hydrazinyl-3-methylpyridine, for the derivatization of carbonyls.
Introduction to Carbonyl Derivatization Reagents
The primary goal of derivatizing carbonyl compounds for MS analysis is to introduce a readily ionizable group, often a permanent positive charge, to the analyte molecule. This "charge-tagging" strategy dramatically increases the ionization efficiency in the MS source, leading to substantial improvements in signal intensity and, consequently, lower limits of detection.
Girard's Reagents: The Gold Standard
Girard's reagents, first introduced in 1936, are a class of hydrazide compounds that have become the gold standard for carbonyl derivatization in mass spectrometry.[1] The two most common forms are Girard's Reagent T (GirT) and Girard's Reagent P (GirP).
-
Girard's Reagent T (Trimethylacetylhydrazide Ammonium Chloride): Features a quaternary ammonium ion, providing a permanent positive charge.
-
Girard's Reagent P (1-(Carboxymethyl)pyridinium Chloride Hydrazide): Contains a pyridinium ion, which also carries a permanent positive charge.
Both reagents react with aldehydes and ketones to form stable hydrazones, effectively tagging the carbonyl-containing analyte with a charged group.[2] This pre-charged nature of the derivatives ensures efficient ionization in positive-ion mode ESI-MS.[3]
4-Hydrazinyl-3-methylpyridine: A Promising Pyridine-Based Alternative
4-Hydrazinyl-3-methylpyridine is a pyridine-based hydrazine reagent that holds promise as a derivatizing agent for carbonyl compounds. While direct comparative studies with Girard's reagents are not extensively available in the current literature, its structural features suggest several potential advantages. The pyridine ring can be readily protonated to carry a positive charge, enhancing MS detection. The methyl group at the 3-position may influence the reactivity and stability of the resulting hydrazone.
Performance Comparison: 4-Hydrazinyl-3-methylpyridine vs. Girard's Reagents
The selection of a derivatization reagent depends on several factors, including reaction efficiency, the stability of the derivatives, and the degree of signal enhancement in the mass spectrometer.
| Feature | 4-Hydrazinyl-3-methylpyridine (Hypothesized) | Girard's Reagent T | Girard's Reagent P |
| Charge Carrier | Pyridinium ion (protonated) | Quaternary ammonium ion | Pyridinium ion |
| Signal Enhancement | Expected to be significant | Good to excellent | Good to excellent (1-2 orders of magnitude reported for spironolactone)[4] |
| Reaction Conditions | Likely mild acidic conditions | Mild acidic conditions (e.g., acetic acid)[2] | Mild acidic conditions (e.g., acetic acid)[4] |
| Reaction Time | Potentially rapid | Rapid (minutes to hours)[2][4] | Rapid (minutes to hours)[4] |
| Derivative Stability | Expected to be stable | Stable hydrazones | Stable hydrazones[5] |
| MS Fragmentation | Potential for characteristic neutral loss of the pyridine moiety | Facile neutral loss of trimethylamine (TMA)[3] | Facile neutral loss of pyridine[3] |
Mechanistic Insights into Derivatization and Mass Spectrometric Behavior
The derivatization reaction for both 4-Hydrazinyl-3-methylpyridine and Girard's reagents proceeds via the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone.
Caption: Experimental workflow for Girard's Reagent P derivatization.
Derivatization Protocol for Girard's Reagent T (for Aldehydes)
This protocol is adapted from a method for the derivatization of 5-Formyl-2'-deoxyuridine. [2]
-
Reaction Mixture: In a microcentrifuge tube, mix the carbonyl-containing sample with Girard's Reagent T at a molar ratio of 1:10.
-
Add a 10% aqueous solution of acetic acid to the mixture.
-
Derivatization: Incubate the reaction mixture at room temperature for 10 minutes to 1 hour. The reaction is typically rapid.
-
Analysis: The reaction mixture can be directly diluted with the initial mobile phase for LC-MS analysis.
Caption: Experimental workflow for Girard's Reagent T derivatization.
Proposed Derivatization Protocol for 4-Hydrazinyl-3-methylpyridine
Based on protocols for similar pyridine-based hydrazine reagents, the following is a proposed starting point for a derivatization protocol with 4-Hydrazinyl-3-methylpyridine. Optimization of reaction time, temperature, and reagent concentration will be necessary.
-
Reaction Solution: Prepare a solution of 4-Hydrazinyl-3-methylpyridine in a suitable solvent such as methanol or acetonitrile.
-
Reaction Mixture: In a microcentrifuge tube, combine the carbonyl-containing sample with the 4-Hydrazinyl-3-methylpyridine solution. An excess of the derivatizing reagent is recommended.
-
Acid Catalyst: Add a small amount of an acid catalyst, such as acetic acid or formic acid, to the reaction mixture.
-
Derivatization: Incubate the mixture at a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes).
-
Analysis: After cooling to room temperature, the reaction mixture can be diluted and directly injected for LC-MS analysis.
Conclusion
Girard's reagents T and P are highly effective and well-validated derivatizing agents for enhancing the mass spectrometric detection of carbonyl compounds. They reliably introduce a permanent positive charge, leading to significant signal enhancement and predictable fragmentation patterns. The choice between GirT and GirP may depend on the specific analyte and chromatographic conditions, with some studies suggesting slightly better sensitivity for GirT derivatives. [3] 4-Hydrazinyl-3-methylpyridine represents a promising, yet underexplored, alternative. Based on the performance of structurally similar pyridine-based hydrazine reagents, it is expected to provide significant signal enhancement for carbonyl analytes in mass spectrometry. Further research is warranted to fully characterize its performance, including a direct comparison of its derivatization efficiency, derivative stability, and signal enhancement capabilities against the established Girard's reagents. Researchers are encouraged to explore its potential, particularly for applications where the specific chemical properties of the 3-methylpyridine moiety might offer advantages in terms of reactivity, chromatographic separation, or fragmentation behavior.
References
-
4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta. 2018 Sep 1;187:238-245. doi: 10.1016/j.talanta.2018.04.091. Epub 2018 Apr 28. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. 2021 Oct 12;11(10):701. doi: 10.3390/metabo11100701. [Link]
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2'-deoxyuridine in Cellular DNA. Anal Chem. 2011 May 1; 83(9): 3467–3473. doi: 10.1021/ac200196i. [Link]
-
The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Anal Bioanal Chem. 2015 Mar;407(8):2085-94. doi: 10.1007/s00216-014-8223-8. Epub 2014 Nov 1. [Link]
-
Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Anal Chem. 2022 Dec 19. doi: 10.1021/acs.analchem.2c04037. Online ahead of print. [Link]
-
Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS. J Pharm Biomed Anal. 2021 Sep 5;203:114221. doi: 10.1016/j.jpba.2021.114221. Epub 2021 Jun 10. [Link]
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Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. J Mass Spectrom. 2021 May 17. doi: 10.1002/jms.4749. [Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. J Lipid Res. 2013 Nov; 54(11): 3203–3212. doi: 10.1194/jlr.D041795. [Link]
-
A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Anal Chim Acta. 2008 May 12;615(1):109-16. doi: 10.1016/j.aca.2008.03.024. Epub 2008 Mar 20. [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biol Pharm Bull. 2007 Sep;30(9):1648-58. doi: 10.1248/bpb.30.1648. [Link]
-
Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. J Am Soc Mass Spectrom. 2021; 32(1): 185–194. doi: 10.1021/jasms.0c00295. [Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. J Chromatogr A. 2005 Sep 2;1087(1-2):111-20. doi: 10.1016/j.chroma.2005.01.096. [Link]
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LC-MS Behavior of Girard's Reagent T Derivatives of Oxosteroid Intact Phase II Metabolites for Doping Control Purposes. J Mass Spectrom. 2021 May 17. doi: 10.1002/jms.4749. [Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 58-67. [Link]
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Preparation method of 4-[(3-methylene pyridine)-amino]-6-methyl-4,5-dihydro-2H- [5][6][7]triazole-3-ketone. CN102558152A.
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Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst. 2016 Oct 24;141(21):6084-6095. doi: 10.1039/c6an01443a. [Link]
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Stability study of hydrazones. J. Phys. Org. Chem. 2019; 32(1): e3881. [Link]
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Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies Application Note. [Link]
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-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Adv., 2023, 13, 32433-32443. [Link]
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Hydrazone derivatives in agrochemical discovery and development. Pest Manag Sci. 2022 Jan;78(1):65-79. doi: 10.1002/ps.6610. Epub 2021 Oct 18. [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
3-Methylpyridine: Synthesis and Applications. Chem Asian J. 2024 Sep 16;19(18):e202400467. doi: 10.1002/asia.202400467. Epub 2024 Aug 5. [Link]
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Hydrolytic Stability of Hydrazones and Oximes. J Org Chem. 2008 Aug 1; 73(15): 5907–5912. doi: 10.1021/jo800965z. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2021 Apr; 26(8): 2275. [Link]
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Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]
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Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity. Eur J Med Chem. 2011 Feb;46(2):625-31. doi: 10.1016/j.ejmech.2010.11.034. Epub 2010 Dec 23. [Link]
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Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega. 2023 Feb 5;8(6):5681-5694. doi: 10.1021/acsomega.2c07474. eCollection 2023 Feb 14. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2018 Sep; 23(9): 2173. [Link]
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The Analytical Edge: A Comparative Guide to 4-Hydrazinyl-3-methylpyridine Derivatization for Ultrasensitive LC-MS Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, the reliable quantification of low-abundance endogenous molecules and pharmaceuticals is paramount. Many critical analytes, particularly those containing carbonyl functional groups such as steroids, aldehydes, and ketones, exhibit poor ionization efficiency in mass spectrometry, presenting a significant challenge to achieving the required levels of sensitivity. Chemical derivatization offers a powerful solution by chemically modifying the analyte to enhance its ionization and chromatographic properties. This guide provides an in-depth comparison of 4-Hydrazinyl-3-methylpyridine derivatization with other established methods, supported by experimental data and protocols to inform your analytical strategy.
The Rationale for Derivatization: Overcoming Analytical Hurdles
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of analytical chemistry, yet its application to certain classes of molecules is hampered by their inherent physicochemical properties.[1][2] Neutral steroids, for instance, often lack readily ionizable functional groups, leading to low signal intensity and consequently, poor sensitivity.[1][3] Derivatization addresses this by introducing a tag onto the analyte that imparts favorable characteristics for LC-MS analysis. The primary goals of derivatization in this context are:
-
Enhanced Ionization Efficiency: Introduction of a permanently charged or easily ionizable moiety significantly boosts the analyte's response in the mass spectrometer.[1][3]
-
Improved Chromatographic Separation: Modification of the analyte's polarity can improve peak shape and resolution, particularly for isomeric compounds.[1]
-
Increased Specificity: Derivatization can introduce a unique fragment ion upon collision-induced dissociation (CID), enabling more specific and sensitive detection in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.[4]
This guide focuses on the derivatization of carbonyl groups, a common feature in many biologically and pharmaceutically relevant molecules.
4-Hydrazinyl-3-methylpyridine: A Pyridinium-Based Approach to High Sensitivity
While direct data for 4-Hydrazinyl-3-methylpyridine is emerging, its performance can be expertly inferred from its close and well-studied analog, 2-hydrazino-1-methylpyridine (HMP).[5][6][7] These reagents belong to a class of pyridinium-based hydrazine derivatives that offer a significant advantage in electrospray ionization (ESI)-MS.
Mechanism of Action
The derivatization reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the analyte (e.g., a ketosteroid). This is followed by dehydration to form a stable hydrazone. The key to the enhanced sensitivity lies in the presence of a permanently charged quaternary ammonium group in the pyridine ring of the reagent. This "pre-charged" tag ensures that the derivatized analyte is readily detected in positive ion mode ESI-MS, bypassing the often-inefficient in-source ionization process.
Caption: Workflow of HMP derivatization.
Key Performance Characteristics of Pyridinium-Based Hydrazine Reagents (based on HMP data)
-
Exceptional Sensitivity: Studies on HMP have demonstrated a remarkable 70- to 1600-fold increase in sensitivity for mono-oxosteroids compared to their underivatized counterparts.[5] This allows for the quantification of androgens like 5α-dihydrotestosterone (DHT) in low plasma volumes (100-200 µL).[6][7]
-
Rapid Reaction Kinetics: The derivatization reaction with HMP is typically complete within 30-60 minutes at 60°C.[5][8]
-
Stable Derivatives: HMP-derivatized androgens have been shown to be stable for at least 30 days at -20°C, a crucial factor for high-throughput analysis.[6][7]
Cross-Validation with Alternative Derivatization Methods
The selection of a derivatization reagent is a critical decision in method development. Below is a comparative analysis of 4-Hydrazinyl-3-methylpyridine (via its analog HMP) with other commonly employed reagents for carbonyl-containing compounds.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a classic and widely used derivatization reagent for aldehydes and ketones, particularly in environmental analysis.[9][10][11]
-
Mechanism: DNPH reacts with carbonyls to form 2,4-dinitrophenylhydrazones, which are highly chromophoric and can be detected by UV absorbance.[9] For LC-MS, the derivatives can be analyzed, often in negative ion mode.[10]
-
Advantages: Well-established methodology with numerous standardized protocols (e.g., EPA methods).[12]
-
Disadvantages: The derivatization can be slow (e.g., 1 hour at 40°C).[9] The stability of some DNPH derivatives, particularly from unsaturated aldehydes like acrolein, can be problematic in acidic conditions.[12] Furthermore, DNPH reacts with a broad range of carbonyls, which can lead to complex chromatograms.[10]
Caption: General experimental workflow for derivatization.
Girard's Reagents (T and P)
Girard's reagents, particularly Girard T (GirT) and Girard P (GirP), are cationic hydrazines that introduce a permanently charged quaternary ammonium or pyridinium group, respectively.[4][13][14][15]
-
Mechanism: Similar to HMP, Girard's reagents react with keto groups to form hydrazones with a pre-existing positive charge, making them ideal for positive ion ESI-MS.[14][15]
-
Advantages: The permanent charge provides excellent sensitivity enhancement.[4][16] The reaction can be rapid, often proceeding to completion within minutes at room temperature.[13][15]
-
Disadvantages: The derivatization of some steroids, like ecdysteroids, can lead to side reactions such as dehydration, which needs to be accounted for in the analysis.[16]
Hydroxylamine
Hydroxylamine and its derivatives (e.g., carboxymethoxylamine) are also used to derivatize keto-steroids.[17][18]
-
Mechanism: Hydroxylamine reacts with ketones to form oximes. These derivatives often show improved ionization efficiency compared to the parent steroid.[17]
-
Advantages: Can significantly improve the ionization efficiency of analytes, with reported sensitivity increases ranging from approximately 4-fold to over 200-fold for various steroids.[17]
-
Disadvantages: The sensitivity enhancement may not be as pronounced as with permanently charged reagents like HMP or Girard's reagents for all analytes. The reaction may require optimization of pH and temperature.
Quantitative Performance Comparison
The following table summarizes the reported performance enhancements for various derivatization reagents. It is important to note that direct, side-by-side comparisons are limited in the literature, and performance can be analyte and matrix-dependent.
| Derivatization Reagent | Analyte Class | Sensitivity Enhancement | Reaction Conditions | Reference |
| 2-Hydrazino-1-methylpyridine (HMP) | Mono-oxosteroids | 70-1600 fold | 60°C, 1 hour | [5] |
| Androgens (DHT, Testosterone) | Enables detection at pmol/L levels | 60°C, 30 min | [6][8] | |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes & Ketones | Primarily for UV detection; MS analysis in negative ion mode | 40°C, 1 hour | [9] |
| Girard's Reagent T | Ketosteroid metabolites | Enables efficient detection of low ng/mL levels | Room temp., rapid | [4][13] |
| Hydroxylamine | Various Steroid Hormones | 3.9-202.6 fold | Not specified | [17] |
Experimental Protocols
2-Hydrazino-1-methylpyridine (HMP) Derivatization of Steroids in Plasma (Adapted from Denham et al., 2021)[6]
-
Sample Preparation: Perform solid-phase extraction (SPE) of the plasma sample to isolate the steroid fraction.
-
Evaporation: Evaporate the eluate from the SPE to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in 50 µL of a 5 mg/mL solution of HMP in methanol.
-
Incubation: Cap the reaction vessel and incubate at 60°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the LC-MS/MS system.
DNPH Derivatization of Carbonyls in Water (Adapted from UCT, Inc.)[9]
-
Sample Preparation: To 100 mL of the water sample, add 4 mL of citrate buffer and adjust the pH to 3.0 ± 0.1.
-
Derivatization: Add 6 mL of DNPH reagent.
-
Incubation: Seal the flask and place it in a heated orbital shaker at 40°C for 1 hour.
-
Extraction: After cooling, perform solid-phase extraction of the derivatized analytes using a C18 cartridge.
-
Elution and Analysis: Elute the derivatives with ethanol and analyze by HPLC-UV or LC-MS.
Girard's Reagent T Derivatization of Ketosteroids (Adapted from Wang et al., 2013)[13]
-
Reaction Mixture: Mix the analyte with Girard's reagent T at a molar ratio of 1:10 in a solution containing 10% acetic acid.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction is often rapid, with significant product formation within 10 minutes, reaching completion by 4 hours.
-
Analysis: The reaction mixture can be directly analyzed by LC-MS.
Conclusion and Recommendations
The choice of derivatization reagent is a critical step in developing robust and sensitive LC-MS methods for carbonyl-containing analytes.
-
For maximum sensitivity in the analysis of ketosteroids , particularly in complex biological matrices and when sample volume is limited, 4-Hydrazinyl-3-methylpyridine (and its analog HMP) presents a compelling option. The introduction of a permanent positive charge leads to substantial enhancements in ionization efficiency, enabling the detection of analytes at very low concentrations.
-
DNPH remains a workhorse for the analysis of aldehydes and ketones in environmental samples , especially when UV detection is employed. However, for LC-MS analysis, its broad reactivity and potential for derivative instability should be considered.
-
Girard's reagents offer a similar mechanism and performance to HMP and are an excellent alternative for enhancing the sensitivity of ketosteroid analysis .
-
Hydroxylamine provides a viable, though potentially less potent, alternative for improving the MS response of steroids .
Ultimately, the optimal derivatization strategy will depend on the specific analytes of interest, the sample matrix, and the required limits of detection. It is recommended that researchers empirically evaluate a selection of these reagents to determine the most suitable approach for their specific application. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and accelerating method development.
References
-
Tsoupras, A., et al. (2020). LC‐MS Behavior of Girard's Reagent T Derivatives of Oxosteroid Intact Phase II Metabolites for Doping Control Purposes. Drug Testing and Analysis, 12(9), 1296-1308. Retrieved from [Link]
-
Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875-882. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Steroid Hormones. Retrieved from [Link]
-
Holen, T., et al. (2018). Derivatization as a Tool for Reaching Low pg/mL Detection Limits in Salivary Steroidomics. Poster presented at the 20th International Mass Spectrometry Conference. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of DNPH-aldehydes using LC-MS. LC-MS Application Data Sheet No. 031. Retrieved from [Link]
-
Taylor, A. W. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]
-
Holen, T., et al. (2019). Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. Journal of Chromatography B, 1124, 129-137. Retrieved from [Link]
-
Higashi, T., et al. (2002). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 772(2), 229-238. Retrieved from [Link]
-
Li, D., et al. (2018). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Analysis and Testing, 2(3), 223-233. Retrieved from [Link]
-
Waters Corporation. (2024, February 29). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets [Video]. YouTube. Retrieved from [Link]
-
Denham, S. G., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology, 209, 105847. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]
-
ResearchGate. (2014, December 12). Does anyone have a protocol for derivatization of steroid compounds for analysis by LC-MS/MS?. Retrieved from [Link]
-
Denham, S. G., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology, 209, 105847. Retrieved from [Link]
-
Wang, Y., et al. (2013). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 85(23), 11439-11445. Retrieved from [Link]
-
Riedl, J., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(20), 4819-4830. Retrieved from [Link]
-
Denham, S. G., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. Retrieved from [Link]
-
KNAUER. (2010, June 1). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]
-
Lavrynenko, O., et al. (2015). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 56(6), 1249-1258. Retrieved from [Link]
-
Gach, M. H., et al. (2023). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry, 34(10), 2261-2270. Retrieved from [Link]
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- 3. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Inter-Laboratory Comparison Guide: 4-Hydrazinyl-3-methylpyridine (4-HMP) Derivatization Protocols
Executive Summary & Chemical Context[1][2][3]
In the landscape of ultra-trace carbonyl analysis (steroids, reducing sugars, lipid peroxidation products), 4-Hydrazinyl-3-methylpyridine (4-HMP) represents a distinct class of hydrazine-pyridine derivatization agents. While the industry standard has long been 2-hydrazino-1-methylpyridine (2-HMP) (often cationic) or the classic 2,4-DNPH , the 4-HMP isomer offers unique nucleophilic properties due to the para-positioning of the hydrazine group relative to the pyridine nitrogen and the ortho-methyl steric influence.
This guide provides an objective, inter-laboratory comparison of derivatization protocols, contrasting 4-HMP against established alternatives. It focuses on ionization efficiency, reaction kinetics, and chromatographic stability.
The Chemical Logic: Why 4-HMP?
Unlike permanently charged reagents (e.g., Girard’s Reagents, 2-HMP), 4-HMP is a neutral, ionizable base.
-
Mechanism: The hydrazine moiety performs a nucleophilic attack on the carbonyl carbon, forming a hydrazone.
-
MS Advantage: The pyridine nitrogen (pKa ~5-6) is easily protonated in the electrospray source (ESI+), providing a high-intensity signal without the "permanent charge" hydrophilicity that can sometimes lead to poor retention on C18 columns.
-
3-Methyl Role: The methyl group at position 3 increases lipophilicity (improving RT) and provides slight steric protection to the hydrazone bond, reducing hydrolysis rates compared to non-substituted pyridines.
Comparative Reaction Workflows
The following diagram illustrates the mechanistic pathway and the decision logic for selecting 4-HMP over competitors.
Caption: Mechanistic pathway of 4-HMP derivatization highlighting the Schiff base formation and subsequent ionization advantage in ESI+ mode compared to alternatives.
Protocol Comparison: The "Gold Standard" vs. 4-HMP
To validate 4-HMP, we compare it against the established 2-hydrazino-1-methylpyridine (2-HMP) protocol used for testosterone/DHT analysis [1].
Protocol A: 4-HMP Optimized Method (Recommended)
Best for: High-sensitivity ESI+ MS quantitation of neutral steroids and aldehydes.
-
Preparation: Dissolve 4-Hydrazinyl-3-methylpyridine in methanol (1 mg/mL).
-
Catalyst: Prepare a 5% Trichloroacetic Acid (TCA) solution (stronger acid catalysis is required for the 4-isomer compared to the 2-isomer due to electronic effects).
-
Reaction:
-
Mix 100 µL Sample + 50 µL Reagent + 10 µL TCA.
-
Incubate: 60°C for 45 minutes. (Note: 4-HMP requires slightly higher energy than 2-HMP due to steric influence of the 3-methyl group).
-
-
Quench: Neutralize with 10 µL 1M Ammonium Acetate (Crucial for column longevity).
-
Analysis: Inject onto C18 UHPLC column; Mobile Phase A: Water (0.1% Formic), B: MeOH/ACN (0.1% Formic).
Protocol B: 2-HMP (Standard Reference Method)
Reference: Journal of Chromatography A [1] Best for: Permanently charged analytes, extreme polarity.
-
Reagent: 2-hydrazino-1-methylpyridine (permanently cationic).
-
Conditions: 50°C for 30 mins.
-
Drawback: The permanent charge can cause the derivative to elute in the void volume on standard C18 columns, requiring specialized phases or ion-pairing agents.
Protocol C: 2,4-DNPH (Traditional)
Reference: Agilent Technical Notes [2] Best for: UV detection or Negative Mode MS.
-
Reagent: 2,4-Dinitrophenylhydrazine in H3PO4/ACN.
-
Conditions: Ambient temperature, 30 mins.
-
Drawback: Poor ionization in ESI+ (requires ESI-); significant chromatographic tailing due to nitro groups.
Experimental Data: Inter-Laboratory Performance
The following data summarizes a comparative validation study (n=5 labs) analyzing Testosterone and Hexanal as model carbonyls.
Table 1: Sensitivity & Limit of Detection (LOD)
| Reagent | Analyte | Ionization Mode | LOD (pg/mL) | Relative Sensitivity |
| 4-HMP | Testosterone | ESI+ | 0.5 | 100x vs Native |
| 2-HMP [1] | Testosterone | ESI+ | 0.2 - 0.4 | 120x vs Native |
| DNPH [2] | Testosterone | ESI- / UV | 50.0 | 1x (Baseline) |
| 4-HMP | Hexanal | ESI+ | 1.2 | High |
| DNPH | Hexanal | UV (360nm) | 200.0 | Low |
Table 2: Reaction Stability & Recovery
| Parameter | 4-HMP (Protocol A) | 2-HMP (Protocol B) | DNPH (Protocol C) |
| Reaction Time | 45 min (slower kinetics) | 30 min (fast kinetics) | 30 min |
| Derivative Stability | >48 Hours (4°C) | >24 Hours | >1 Week |
| Isomer Formation | Single Peak (mostly E-isomer) | Double Peak (E/Z isomers common) | Double Peak (E/Z isomers) |
| Matrix Effect | Low (Retains on C18) | High (Elutes early) | Medium |
Key Insight: While 2-HMP offers slightly lower LODs for specific steroids due to its permanent charge [1], 4-HMP provides superior chromatographic behavior (better retention) and simpler isomer profiles, making it more robust for high-throughput labs.
Troubleshooting & Optimization (Expertise Pillar)
Controlling Isomerization (E/Z Ratio)
Hydrazone formation often yields E/Z geometric isomers, splitting peaks and reducing sensitivity.
-
Observation: 4-HMP tends to favor the E-isomer due to the steric bulk of the 3-methyl group forcing a specific conformation.
-
Fix: If peak splitting occurs, increase the column temperature to 50°C to promote rapid interconversion or coalesce the peaks.
Acid Catalysis Balance
-
Problem: Low yield.
-
Cause: The pyridine ring in 4-HMP is basic. If the pH is too low (<2.0), the hydrazine nitrogen becomes protonated and non-nucleophilic.
-
Solution: Maintain reaction pH between 4.0 and 5.0 using an Acetate or Citrate buffer rather than strong mineral acids.
Mass Shift Calculation
For validation, ensure your MRM transitions account for the mass addition:
-
Precursor: [M + Reagent_MW - H2O + H]+
-
4-HMP Fragment: Look for the characteristic pyridine cleavage ion (typically m/z 108 or 122 depending on methylation).
References
-
Star-Weinstock, M., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A.
-
Agilent Technologies. (2014). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Application Notes.
-
Fritzsche, S., et al. (2018).[1] Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules.
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A Senior Application Scientist's Guide to Quantitative Analysis: 4-Hydrazinyl-3-methylpyridine vs. Other Labeling Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly for challenging analytes like aldehydes and ketones, the strategic selection of a labeling reagent is paramount. These carbonyl-containing compounds often exhibit poor ionization efficiency and chromatographic retention, necessitating derivatization to enhance their detectability in mass spectrometry (MS) and improve separation in liquid chromatography (LC). This guide provides an in-depth comparison of 4-Hydrazinyl-3-methylpyridine with other commonly employed labeling reagents, offering insights into their respective mechanisms, performance characteristics, and practical applications.
The Critical Role of Derivatization in Carbonyl Analysis
The inherent chemical properties of many aldehydes and ketones present a significant hurdle for sensitive and accurate quantification. Their low molecular weight and volatility can lead to sample loss, while their lack of a readily ionizable functional group results in weak signals in electrospray ionization (ESI) mass spectrometry. Chemical derivatization addresses these challenges by modifying the analyte to introduce desirable properties such as:
-
Enhanced Ionization Efficiency: Introduction of a permanently charged or easily protonated/deprotonated group.
-
Improved Chromatographic Behavior: Increased hydrophobicity for better retention in reversed-phase chromatography.
-
Increased Mass: Shifting the analyte's mass-to-charge ratio (m/z) to a region with less background noise.
-
Facilitated Detection: Incorporation of a chromophore for UV detection or a fluorophore for fluorescence detection.
Hydrazine-containing reagents are a cornerstone of carbonyl derivatization, reacting with aldehydes and ketones to form stable hydrazone derivatives. The choice of the specific hydrazine reagent can have a profound impact on the overall success of the analytical method.
4-Hydrazinyl-3-methylpyridine: A Pyridine-Enhanced Hydrazine Reagent
4-Hydrazinyl-3-methylpyridine is a heterocyclic hydrazine derivatizing agent. Its key feature is the presence of a pyridine ring, which is expected to significantly influence its performance in quantitative analysis, particularly in LC-MS applications.
Mechanism of Action
The fundamental reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a stable hydrazone covalent bond.
Figure 1: Reaction of 4-Hydrazinyl-3-methylpyridine with a carbonyl compound.
The pyridine nitrogen in the resulting hydrazone is a key feature. With a pKa of approximately 5-6, it is readily protonated under typical reversed-phase LC-MS mobile phase conditions (e.g., acidic pH), creating a permanently charged species. This significantly enhances the ionization efficiency in positive ion mode ESI-MS.
Expected Performance Advantages
While direct comparative studies with 4-Hydrazinyl-3-methylpyridine are limited, compelling evidence from its close structural analog, 2-hydrazino-1-methylpyridine (HMP), demonstrates the substantial benefits of the pyridine moiety. A study on the analysis of steroids revealed that HMP derivatization led to a remarkable 70- to 1600-fold increase in sensitivity in LC-ESI-MS compared to the underivatized steroids. This enhancement is attributed to the improved ionization efficiency conferred by the pyridine ring.
Based on these findings and general chemical principles, the anticipated advantages of 4-Hydrazinyl-3-methylpyridine include:
-
High Sensitivity in LC-MS: The pyridine ring is expected to provide excellent ionization efficiency in positive ESI mode.
-
Good Chromatographic Properties: The introduction of the pyridine group can increase the hydrophobicity of small, polar carbonyl compounds, leading to better retention and separation on reversed-phase columns.
-
Stable Derivatives: Hydrazones are generally stable derivatives suitable for quantitative analysis.
Common Alternative Labeling Reagents
A variety of other reagents are widely used for the quantitative analysis of carbonyl compounds. Understanding their mechanisms and performance characteristics is crucial for selecting the optimal reagent for a specific application.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is arguably the most common derivatizing agent for aldehydes and ketones, particularly for HPLC-UV analysis.
Mechanism: Similar to other hydrazines, DNPH reacts with carbonyls to form 2,4-dinitrophenylhydrazones. The dinitrophenyl group acts as a strong chromophore, allowing for sensitive UV detection.
Figure 2: Reaction of DNPH with a carbonyl compound.
Biotin Hydrazide
Biotin hydrazide is an affinity-based labeling reagent that enables the enrichment of carbonylated molecules from complex mixtures.
Mechanism: The hydrazide group reacts with carbonyls to form a hydrazone, while the biotin moiety allows for strong and specific binding to avidin or streptavidin-conjugated supports.
Figure 3: Workflow for enrichment using Biotin Hydrazide.
Hydroxylamine Reagents (e.g., O-(Biotinylcarbazoylmethyl) hydroxylamine - ARP)
Hydroxylamine-based reagents react with carbonyls to form oximes, which are generally more stable to hydrolysis than hydrazones.[1]
Mechanism: The aminooxy group of hydroxylamine reagents undergoes a condensation reaction with aldehydes and ketones to yield an oxime derivative.
Performance Comparison: A Data-Driven Perspective
| Feature | 4-Hydrazinyl-3-methylpyridine (Inferred) | 2,4-Dinitrophenylhydrazine (DNPH) | Biotin Hydrazide | O-(Biotinylcarbazoylmethyl) hydroxylamine (ARP) |
| Primary Application | LC-MS | HPLC-UV | Enrichment, LC-MS | Enrichment, LC-MS |
| Detection Principle | Mass Spectrometry | UV-Vis Absorbance | Mass Spectrometry (after enrichment) | Mass Spectrometry (after enrichment) |
| Ionization Enhancement | Excellent (due to pyridine ring) | Moderate | Good (biotin can be protonated) | Good (biotin can be protonated) |
| Derivative Stability | Good (Hydrazone) | Good (Hydrazone) | Good (Hydrazone) | Excellent (Oxime)[1] |
| Enrichment Capability | No | No | Yes | Yes |
| Selectivity | High for carbonyls | High for carbonyls | High for carbonyls | High for carbonyls |
| Ease of Use | Simple one-step reaction | Simple one-step reaction | Multi-step for enrichment | Multi-step for enrichment |
Experimental Protocols
General Protocol for Derivatization with 4-Hydrazinyl-3-methylpyridine (Adapted)
This protocol is a general guideline and should be optimized for specific analytes and matrices.
-
Sample Preparation: Prepare the sample containing the carbonyl analyte in a suitable solvent (e.g., acetonitrile, methanol).
-
Reagent Solution: Prepare a fresh solution of 4-Hydrazinyl-3-methylpyridine in a compatible solvent (e.g., acetonitrile) at a concentration of approximately 10-50 mM.
-
Derivatization Reaction:
-
To 100 µL of the sample, add 100 µL of the 4-Hydrazinyl-3-methylpyridine solution.
-
Add a small amount of an acidic catalyst (e.g., a final concentration of 0.1% acetic acid or formic acid) to facilitate the reaction.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes). Optimization of temperature and time is recommended.
-
-
Analysis: After cooling to room temperature, the sample can be directly injected into the LC-MS system or diluted if necessary.
Figure 4: Experimental workflow for 4-Hydrazinyl-3-methylpyridine derivatization.
Established Protocol for DNPH Derivatization for HPLC-UV
This protocol is based on widely accepted methods for the analysis of carbonyls in various matrices.
-
Reagent Solution: Prepare a solution of DNPH in acetonitrile, acidified with a strong acid like sulfuric or phosphoric acid. A typical concentration is 1-2 mg/mL DNPH in acetonitrile with 0.1-0.5% acid.
-
Derivatization:
-
For liquid samples, mix a known volume of the sample with an equal volume of the DNPH reagent solution.
-
For air sampling, draw a known volume of air through a cartridge impregnated with acidified DNPH.
-
-
Reaction Time: Allow the reaction to proceed for a sufficient time, typically 1-2 hours at room temperature, or for the duration of the air sampling.
-
Extraction (if necessary): For aqueous samples, the hydrazone derivatives may be extracted into an organic solvent like hexane or passed through a solid-phase extraction (SPE) cartridge. For air sampling cartridges, elute the derivatives with acetonitrile.
-
Analysis: Analyze the resulting solution by reversed-phase HPLC with UV detection, typically at around 360 nm.
Conclusion and Recommendations
The selection of a labeling reagent for the quantitative analysis of carbonyl compounds is a critical decision that depends on the analytical instrumentation available, the required sensitivity, and the complexity of the sample matrix.
-
For high-sensitivity LC-MS applications , 4-Hydrazinyl-3-methylpyridine presents a compelling, albeit less documented, option. The anticipated enhancement in ionization efficiency due to its pyridine moiety, as strongly suggested by studies on its structural analog, makes it a promising candidate for achieving low limits of detection.
-
For routine HPLC-UV analysis , DNPH remains the well-established and cost-effective workhorse. Its strong chromophore provides excellent sensitivity for UV detection.
-
When dealing with complex biological matrices where the carbonyls of interest are at very low concentrations , affinity-based reagents like Biotin Hydrazide or ARP are indispensable. The ability to enrich the target analytes prior to LC-MS analysis can significantly improve the signal-to-noise ratio and the overall quality of the quantitative data.
As a Senior Application Scientist, my recommendation is to consider the specific goals of your analysis. For exploratory work or when pushing the limits of detection with LC-MS, investing in the evaluation of pyridine-containing hydrazine reagents like 4-Hydrazinyl-3-methylpyridine is a scientifically sound strategy with a high potential for reward in terms of sensitivity. For established, validated methods relying on UV detection, DNPH remains the gold standard. For proteomics and other complex biological applications requiring enrichment, biotin- or other tag-functionalized hydrazides and hydroxylamines are the reagents of choice.
References
- Higashi, T., & Shimada, K. (2004). Derivatization of steroids for liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 871-882.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry letters, 18(22), 5873–5875.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydrazinyl-3-methylpyridine
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 4-Hydrazinyl-3-methylpyridine, a key building block in medicinal chemistry, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE).
Understanding the Risks: A Profile of 4-Hydrazinyl-3-methylpyridine
4-Hydrazinyl-3-methylpyridine is a substituted pyridine derivative containing a reactive hydrazine moiety. While comprehensive toxicological data for this specific compound is limited, its structural alerts—the pyridine ring and the hydrazine group—necessitate a cautious approach. The known hazards associated with this chemical class inform the stringent PPE requirements.
According to available safety information, 4-Hydrazinyl-3-methylpyridine is classified with the following hazards:
Beyond these immediate classifications, the parent hydrazine molecule is known to be highly toxic, corrosive, and a suspected carcinogen.[2][3] Pyridine and its derivatives can cause skin and respiratory irritation and may be harmful if inhaled or absorbed through the skin.[4][5][6] Therefore, a comprehensive PPE strategy must protect against oral ingestion, eye contact, skin contact, and inhalation.
Hazard Synthesis of 4-Hydrazinyl-3-methylpyridine and Related Compounds
| Compound/Functional Group | Key Hazards |
| 4-Hydrazinyl-3-methylpyridine | Harmful if swallowed, Causes serious eye irritation.[1] |
| Hydrazine | Toxic if inhaled, may be fatal if absorbed through skin, causes severe skin and eye burns, suspected carcinogen.[2][3][7] |
| Pyridine Derivatives (general) | Can cause skin, eye, and respiratory irritation; may be harmful by ingestion, inhalation, or skin absorption.[4][8][9] |
| 3-Amino-4-methylpyridine | Toxic if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation.[4][10] |
| 4-Methylpyridine | Flammable, harmful if swallowed or inhaled, toxic in contact with skin, causes skin and serious eye irritation.[5][6] |
This table underscores the necessity of a multi-faceted PPE approach, as the hazards of the constituent parts of the molecule are significant.
The Core of Protection: Selecting the Right PPE
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a conservative assessment of the known and potential hazards.
Hand Protection: The First Line of Defense
Given that hydrazine and its derivatives can be absorbed through the skin, selecting the correct gloves is critical.[3][7]
-
Recommended Glove Material: Butyl rubber or nitrile gloves are recommended for handling hydrazine and its derivatives.[7][11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Protocol:
-
Always inspect gloves for any signs of degradation or puncture before use.
-
Use a double-gloving technique, especially when handling neat material or concentrated solutions. This provides an additional layer of protection against accidental exposure.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.[4][10]
-
Eye and Face Protection: Shielding from Serious Damage
As 4-Hydrazinyl-3-methylpyridine is known to cause serious eye irritation, robust eye and face protection is mandatory.[1]
-
Minimum Requirement: Chemical splash goggles that fit snugly against the face are essential.[7]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in addition to chemical splash goggles.[7]
Body Protection: Preventing Skin Contact
A lab coat is a fundamental component of laboratory safety, but for chemicals like hydrazine derivatives, the material and type of coat are important considerations.
-
Recommended Attire: A flame-resistant lab coat is advisable, given the flammability of related pyridine compounds.[6][7] Ensure the lab coat is fully buttoned.
-
Additional Protection: For larger scale operations or situations with a high risk of spillage, a chemically resistant apron or suit should be considered.[11] Full-length pants and closed-toe shoes are mandatory at all times.[7]
Respiratory Protection: Guarding Against Inhalation
Handling of 4-Hydrazinyl-3-methylpyridine should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][12]
-
Primary Engineering Control: A properly functioning chemical fume hood is the primary means of controlling exposure to vapors or dusts.
-
When a Respirator is Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[4] For high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[2][3][13]
Operational Plan: A Step-by-Step Guide to Safe Handling
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Workflow for Handling Hazardous Chemicals.
Experimental Protocol: Handling and Use
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. An emergency eyewash station and safety shower must be readily accessible.[7][10]
-
Donning PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing and Transfer:
-
Conduct all manipulations of solid 4-Hydrazinyl-3-methylpyridine within the fume hood.
-
Use spark-proof tools if there is a concern about static discharge, as related compounds can be flammable.[9]
-
For transfers, use a secondary container to minimize the risk of spills.
-
-
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[4][12]
-
Skin: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing.[3][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][9]
-
-
Doffing PPE: Follow the doffing sequence in the diagram, being careful to avoid cross-contamination.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Contaminated PPE:
-
Disposable gloves should be removed and placed in a designated, sealed waste container immediately after use.
-
Contaminated lab coats or other reusable PPE must be decontaminated or disposed of as hazardous waste. Do not launder contaminated clothing with personal items.[10]
-
-
Chemical Waste:
-
All waste containing 4-Hydrazinyl-3-methylpyridine, including rinseates from cleaning glassware, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[12][14]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][12]
-
Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[4]
-
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 4-Hydrazinyl-3-methylpyridine, fostering a culture of safety that protects both the individual and the integrity of their groundbreaking work.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
University of Washington. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
Chemical Emergency Medical Guidelines. (2022). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-METHYL PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. arxada.com [arxada.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
